(D-Leu6,pro-nhet9)-lhrh (4-9)
Description
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N10O8/c1-6-41-35(54)30-10-8-16-47(30)36(55)26(9-7-15-42-37(39)40)43-32(51)27(17-21(2)3)45-33(52)28(18-22(4)5)46-34(53)29(44-31(50)25(38)20-48)19-23-11-13-24(49)14-12-23/h11-14,21-22,25-30,48-49H,6-10,15-20,38H2,1-5H3,(H,41,54)(H,43,51)(H,44,50)(H,45,52)(H,46,53)(H4,39,40,42)/t25-,26-,27-,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZVWJJUYVLEG-CKJBBXNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Leuprolide Signaling in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leuprolide is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) and a cornerstone in the management of advanced prostate cancer.[1][2] Its primary therapeutic action is rooted in its ability to function as a GnRH receptor superagonist, which, upon continuous administration, leads to a profound suppression of testosterone (B1683101) production.[1][3][4] This androgen deprivation is the principal mechanism for inhibiting the growth of hormone-sensitive prostate cancer cells.[5][6][7][8] Beyond this systemic effect, evidence suggests that Leuprolide can also exert direct anti-tumor effects on prostate cancer cells through GnRH receptors expressed on the tumor tissue itself.[9][10][11] This guide provides an in-depth exploration of the molecular signaling pathways activated by Leuprolide in prostate cancer cells, presents key clinical data on its efficacy, details relevant experimental protocols for its study, and provides visual diagrams of the core signaling cascades and experimental workflows.
Mechanism of Action and Signaling Pathways
Leuprolide's mechanism of action is biphasic, involving both indirect and direct effects on prostate cancer cells.
Indirect Mechanism: Hypothalamic-Pituitary-Gonadal Axis Suppression
The predominant therapeutic effect of Leuprolide is achieved through its action on the GnRH receptors in the anterior pituitary gland.[12][13]
-
Initial Agonist Effect (Testosterone Flare): Upon initial administration, Leuprolide acts as a potent agonist at the pituitary GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][7] This results in a temporary surge in testosterone levels, a phenomenon known as "tumor flare," which can briefly exacerbate clinical symptoms.[4][5][6][8][14] This initial flare typically lasts for the first few weeks of treatment.[4]
-
Receptor Downregulation and Desensitization: Continuous stimulation of the GnRH receptor by Leuprolide leads to its desensitization and downregulation.[1][3][13] This uncouples the receptor from its downstream signaling pathways, resulting in a profound and sustained decrease in LH and FSH secretion.
-
Testosterone Suppression: The reduction in LH levels leads to a significant decrease in testosterone production by the testes, achieving castrate levels (typically defined as ≤ 50 ng/dL).[1][7][15] This state of medical castration deprives prostate cancer cells of the primary androgenic stimulus required for their growth and survival.[5][6][8]
Direct Mechanism: Signaling in Prostate Cancer Cells
GnRH receptors have been identified on the surface of prostate cancer cells, suggesting a direct pathway for Leuprolide's action.[9][10][11][12] The signaling cascade initiated by Leuprolide binding to these receptors can lead to anti-proliferative and pro-apoptotic effects.[9][10][16]
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[17][18] The downstream signaling cascade is as follows:
-
Phospholipase C (PLC) Activation: Upon Leuprolide binding, the activated Gαq/11 subunit stimulates PLC.[17][18]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][19]
-
Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[17][18][19] The increased intracellular calcium and DAG synergistically activate Protein Kinase C (PKC).[18][19][20]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: PKC can then phosphorylate and activate downstream signaling pathways, including the MAPK cascades such as ERK and JNK.[20] The activation of these pathways can ultimately influence gene expression related to cell proliferation, differentiation, and apoptosis.[20]
Interestingly, in some cellular contexts, the GnRH receptor can also signal through Gαi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.[10][20]
Visualizing the Signaling Pathway and Experimental Workflow
Leuprolide Signaling Pathway in Prostate Cancer Cells
Caption: Direct signaling pathway of Leuprolide in prostate cancer cells.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing Leuprolide's effect on cell viability.
Quantitative Data Presentation
The efficacy of Leuprolide in androgen deprivation therapy is well-documented in numerous clinical trials. The primary endpoints in these studies are the reduction and maintenance of serum testosterone to castrate levels.
Table 1: Efficacy of Leuprolide in Achieving and Maintaining Testosterone Suppression
| Formulation/Dose | Duration of Study | Primary Efficacy Endpoint | Percentage of Patients Achieving Endpoint | Time to Achieve Castration | Reference |
| 7.5 mg Depot (monthly) | 24 weeks | Testosterone ≤ 50 ng/dL | Not explicitly stated, but maintained in all patients after reaching castration | Median of 21 days | [18][21] |
| 22.5 mg Depot (3-monthly) | 24 weeks | Testosterone ≤ 50 ng/dL | Not explicitly stated, maintained through week 24 | By day 30 | [15] |
| 30 mg Depot (4-monthly) | 32 weeks | Testosterone ≤ 50 ng/dL | 94% by day 30, 100% by day 43 | By day 43 | [15] |
| 45 mg Depot (6-monthly) | 48 weeks | Testosterone ≤ 50 ng/dL | 93.4% (from week 4 to 48) | Within 4 weeks | [15] |
Table 2: Profound Testosterone Suppression with Leuprolide Formulations
| Formulation/Dose | Duration of Study | Endpoint | Percentage of Patients Achieving Endpoint | Reference |
| Pooled analysis (various) | 24 weeks | Testosterone ≤ 20 ng/dL | 79% - 89% (from week 4 to 24) | [15] |
| 6-month formulation | 48 weeks | Testosterone ≤ 20 ng/dL | 94% | [12][15] |
Experimental Protocols
The following protocols provide a framework for key experiments to investigate the effects of Leuprolide on prostate cancer cells.
GnRH Receptor Binding Assay
This assay is used to determine the binding affinity of Leuprolide to the GnRH receptor.
-
Objective: To quantify the binding characteristics (e.g., Kd, Bmax) of Leuprolide to GnRH receptors on prostate cancer cells or cell membranes.
-
Methodology:
-
Cell/Membrane Preparation: Prostate cancer cells (e.g., LNCaP) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled GnRH analog (e.g., [¹²⁵I]buserelin) is used as the tracer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Leuprolide.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of Leuprolide that inhibits 50% of specific radioligand binding) and subsequently the Ki (binding affinity).
-
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[17][22][23]
-
Objective: To determine the effect of Leuprolide on the viability and proliferation of prostate cancer cell lines.
-
Methodology:
-
Cell Seeding: Prostate cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of Leuprolide concentrations for specific time periods (e.g., 24, 48, 72 hours). Control wells receive vehicle only.
-
MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[22][23]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability compared to the untreated control.
-
Western Blotting for MAPK Pathway Activation
Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in the MAPK signaling cascade.
-
Objective: To determine if Leuprolide treatment activates key signaling proteins like ERK and JNK in prostate cancer cells by detecting their phosphorylated (activated) forms.
-
Methodology:
-
Cell Treatment and Lysis: Prostate cancer cells are treated with Leuprolide for various time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6][19]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[19]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-ERK, anti-total-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the level of activation.
-
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[3][9][13][24]
-
Objective: To determine if Leuprolide induces apoptosis in prostate cancer cells.
-
Methodology:
-
Sample Preparation: Prostate cancer cells are cultured on coverslips or in chamber slides and treated with Leuprolide. After treatment, the cells are fixed with 4% paraformaldehyde.[3][13]
-
Permeabilization: The fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow the labeling enzyme to access the nucleus.[3][13]
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP). TdT catalyzes the addition of these labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[3][9][13]
-
Detection:
-
Fluorescent Detection: If a fluorescently-labeled dUTP is used, the apoptotic cells can be directly visualized by fluorescence microscopy.[3][9]
-
Immunohistochemical Detection: If a hapten-labeled dUTP (e.g., BrdUTP) is used, an antibody against the hapten, conjugated to an enzyme (like HRP) or a fluorophore, is used for detection.[9]
-
-
Counterstaining and Imaging: The cell nuclei are often counterstained with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells. The samples are then imaged using a fluorescence microscope.
-
Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.
-
Conclusion
Leuprolide remains a critical therapeutic agent in the management of prostate cancer. Its primary mechanism of action, the profound suppression of testosterone via downregulation of the pituitary GnRH receptor, is well-established. Furthermore, the existence of a direct signaling pathway in prostate cancer cells, which can lead to anti-proliferative and pro-apoptotic outcomes, presents an additional layer of its anti-tumor activity. Understanding these intricate signaling pathways is crucial for the development of novel therapeutic strategies and for optimizing current treatment regimens for prostate cancer. The experimental protocols detailed in this guide provide a robust framework for further investigation into the molecular effects of Leuprolide and other GnRH analogs in prostate cancer.
References
- 1. Clinical studies investigating the use of leuprorelin for prostate cancer in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprorelin - Wikipedia [en.wikipedia.org]
- 3. clyte.tech [clyte.tech]
- 4. Leuprolide (Lupron) for Prostate Cancer [healthline.com]
- 5. Efficacy and Safety of Leuprolide Acetate 22.5 mg Depot in Treatment of Prostate Cancer [ctv.veeva.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. TUNEL staining [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. auajournals.org [auajournals.org]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Detection of apoptosis by the TUNEL technique in clinically localised prostatic cancer before and after combined endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LUPRON DEPOT® (leuprolide acetate for depot suspension): Clinical Evidence [lupronprostatecancer.com]
- 16. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. auajournals.org [auajournals.org]
- 19. MAPK4 promotes prostate cancer by concerted activation of androgen receptor and AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ovid.com [ovid.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the GnRH Receptor and its Interaction with LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gonadotropin-Releasing Hormone (GnRH) receptor, with a specific focus on the binding affinity of LHRH analogs. While quantitative binding data for the specific peptide fragment (D-Leu6,Pro-NHEt9)-LHRH (4-9) is not publicly available in the reviewed scientific literature, this document details the standardized experimental protocols used to determine such binding affinities. Furthermore, it elucidates the complex signaling pathways initiated upon receptor activation.
Quantitative Data on GnRH Receptor Binding Affinity of (D-Leu6,Pro-NHEt9)-LHRH (4-9)
As of the latest literature review, specific quantitative data (e.g., K_i, IC_50, K_d) for the binding affinity of the LHRH fragment (D-Leu6,Pro-NHEt9)-LHRH (4-9) to the GnRH receptor has not been reported. The following table is presented as a template for the presentation of such data once it becomes available through empirical investigation.
| Compound | Radioligand Used | Cell Line/Tissue | Assay Type | Binding Affinity (K_i / IC_50 / K_d) (nM) | Reference |
| (D-Leu6,Pro-NHEt9)-LHRH (4-9) | [^125I]-Buserelin or other suitable radioligand | e.g., HEK293-hGnRHR, αT3-1 | Competitive Binding Assay | Data not available | - |
| Reference Agonist (e.g., Leuprolide) | [^125I]-Buserelin or other suitable radioligand | e.g., HEK293-hGnRHR, αT3-1 | Competitive Binding Assay | Example Value | Example |
| Reference Antagonist (e.g., Cetrorelix) | [^125I]-Buserelin or other suitable radioligand | e.g., HEK293-hGnRHR, αT3-1 | Competitive Binding Assay | Example Value | Example |
Experimental Protocols
To determine the binding affinity of (D-Leu6,Pro-NHEt9)-LHRH (4-9) to the GnRH receptor, a competitive radioligand binding assay is the standard methodology. The following protocol is a representative example based on established practices in the field.
Protocol: Competitive Radioligand Binding Assay for GnRH Receptor
1. Materials and Reagents:
-
Cell Culture: HEK293 cells stably expressing the human GnRH receptor (HEK293-hGnRHR) or a suitable pituitary-derived cell line (e.g., αT3-1).
-
Radioligand: A high-affinity radiolabeled GnRH analog, such as [^125I]-Buserelin or [^125I]-[His^5, D-Tyr^6]GnRH.
-
Test Compound: (D-Leu6,Pro-NHEt9)-LHRH (4-9) of high purity.
-
Reference Compounds: Unlabeled GnRH, a known GnRH agonist (e.g., Leuprolide), and a known GnRH antagonist (e.g., Cetrorelix).
-
Buffers and Solutions:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl_2, 1 mM CaCl_2, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Lysis Buffer (for membrane preparation): 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4, supplemented with protease inhibitors.
-
-
Equipment:
-
Cell culture incubator and supplies.
-
Homogenizer and ultracentrifuge (for membrane preparation).
-
96-well microplates.
-
Plate shaker.
-
Gamma counter.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).
-
2. Methods:
-
Membrane Preparation:
-
Culture HEK293-hGnRHR cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add increasing concentrations of the unlabeled test compound, (D-Leu6,Pro-NHEt9)-LHRH (4-9), or reference compounds.
-
Add a constant concentration of the radioligand (typically at a concentration close to its K_d value).
-
For the determination of non-specific binding, add a high concentration of unlabeled GnRH (e.g., 1 µM).
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC_50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects of GnRH, including the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1]
Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for GnRH Receptor Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for Binding Affinity Determination.
References
In Vitro Models for Advancing Leuprolide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone therapeutic for a range of hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids. Its primary mechanism of action involves the initial stimulation followed by a profound and sustained suppression of the pituitary-gonadal axis, leading to a state of medical castration. However, a growing body of evidence suggests that Leuprolide may also exert direct effects on target tissues. To elucidate these complex mechanisms and to facilitate the development of novel therapeutic strategies, robust and well-characterized in vitro models are indispensable.
This technical guide provides an in-depth overview of the core in vitro models utilized for studying the effects of Leuprolide. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to select, establish, and interpret data from these experimental systems. This guide details the various cell lines and primary cell culture systems employed, summarizes key quantitative data on Leuprolide's effects, provides detailed experimental protocols for essential assays, and visualizes the intricate signaling pathways and experimental workflows involved.
Core In Vitro Models for Leuprolide Studies
A variety of in vitro models are employed to investigate the multifaceted effects of Leuprolide. These models can be broadly categorized based on their tissue of origin and their application in studying specific aspects of Leuprolide's mechanism of action.
Pituitary Cell Lines: Modeling the Hypothalamic-Pituitary-Gonadal Axis
To study the primary effect of Leuprolide on gonadotropin release, immortalized pituitary gonadotrope cell lines are invaluable. These cells express the GnRH receptor (GnRHR) and respond to GnRH and its analogs.
-
αT3-1 Cells: Derived from a mouse pituitary tumor, these cells express the α-subunit of gonadotropins and the GnRHR. They are a foundational model for studying GnRH receptor signaling and regulation.
-
LβT2 Cells: These mouse pituitary cells express both the α and β subunits of luteinizing hormone (LH), providing a more complete model for studying gonadotropin synthesis and secretion in response to GnRH agonists like Leuprolide.
Cancer Cell Lines: Investigating Direct Antitumor Effects
Beyond its hormonal effects, Leuprolide has been shown to have direct anti-proliferative and pro-apoptotic effects on certain cancer cells. Prostate cancer cell lines are the most extensively studied in this context.
-
LNCaP (Androgen-Sensitive): This human prostate cancer cell line expresses the androgen receptor (AR) and is responsive to androgens. It is a key model for studying the interplay between androgen signaling and the direct effects of Leuprolide.
-
PC-3 and DU145 (Androgen-Independent): These human prostate cancer cell lines are androgen-insensitive and represent a more advanced, castration-resistant stage of the disease. They are crucial for investigating the direct, AR-independent antitumor effects of Leuprolide.
-
ALVA-31: A human primary prostate tumor cell line used to study the direct inhibitory effects of Leuprolide on tumor cell proliferation.
Primary Cell Cultures: Recapitulating Tissue-Specific Responses
Primary cells, isolated directly from tissues, offer a more physiologically relevant system for studying the effects of Leuprolide in a context that closely mimics the in vivo environment.
-
Granulosa and Theca Cells: Isolated from ovarian follicles, these cells are used to study the direct effects of Leuprolide on ovarian steroidogenesis, specifically the production of progesterone (B1679170) and estradiol.[1]
-
Primary Prostate Carcinoma Cells: Cultures of epithelial and stromal cells from prostate adenocarcinoma samples provide a model that more closely represents the in vivo tumor microenvironment compared to established cell lines.[2]
-
Endometrial Stromal Cells: Isolated from endometrial tissue, these cells are used to create in vitro models of endometriosis to study the effects of Leuprolide on the growth and survival of endometriotic tissue.
-
Uterine Leiomyoma (Fibroid) Cells: Primary smooth muscle cells isolated from uterine fibroids are used to investigate the direct effects of Leuprolide on fibroid growth and the extracellular matrix.
Quantitative Effects of Leuprolide in Vitro
The following tables summarize the quantitative effects of Leuprolide observed in various in vitro models. These data provide a comparative overview of the concentrations and durations of treatment required to elicit specific cellular responses.
Table 1: Effects of Leuprolide on Cancer Cell Viability and Proliferation
| Cell Line | Leuprolide Concentration | Incubation Time | Effect | Reference |
| LNCaP | 10⁻⁹ M - 10⁻⁶ M | 9 days | Dose-dependent inhibition of cell proliferation (IC50 ~0.82 nM for Zoladex, a GnRH agonist) | [3] |
| PC-3 | 5 - 20 ng/mL | Not Specified | Significant reduction in cell growth rate | [2] |
| DU145 | Not Specified | Not Specified | Not Specified | |
| Primary Prostate Carcinoma | 5 - 20 ng/mL | Not Specified | Significant reduction in cell growth rate | [2] |
Table 2: Effects of Leuprolide on Steroid Hormone Production
| Cell Type | Leuprolide Concentration | Incubation Time | Hormone Measured | Effect | Reference |
| Human Granulosa Cells | 10, 100, 1000 ng/mL | 14 days | Progesterone (P), Estradiol (E2) | No significant effect on hCG-enhanced P and E2 production. | [1] |
| Porcine Granulosa Cells | 10, 100, 1000 ng/mL | 48 hours | Progesterone (P) | No effect on FSH-induced P production. | [1] |
| Porcine Theca Cells | 10, 100, 1000 ng/mL | 48 hours | Androstenedione (A) | No effect on A production. | [1] |
| Normal Premenopausal Women (In Vivo Study for Context) | 3.75 mg i.m. injection | 4 weeks | Estradiol (E2) | Suppression to 2.7 ± 3.1% of baseline values. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Leuprolide's in vitro effects.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Leuprolide or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V Staining
Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with Leuprolide or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Flow Cytometry
This method uses a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with Leuprolide as required.
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.
Steroid Hormone Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying hormone levels in cell culture supernatants. The following is a general protocol for a competitive ELISA for testosterone (B1683101).
Materials:
-
Testosterone ELISA kit (containing pre-coated plates, standards, detection antibody, HRP conjugate, substrate, and stop solution)
-
Cell culture supernatant
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Sample and Standard Addition: Add 50 µL of each standard, control, and sample (cell culture supernatant) to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of the HRP-conjugated testosterone to each well. Gently mix and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of testosterone in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by Leuprolide and typical experimental workflows for its in vitro study.
GnRH Receptor Signaling Pathway
Continuous stimulation of the GnRH receptor by Leuprolide leads to its desensitization and downregulation, ultimately suppressing gonadotropin synthesis and release. The initial activation, however, triggers a cascade of intracellular signaling events.
Direct Apoptotic Pathway in Prostate Cancer Cells
In some prostate cancer cells, Leuprolide can directly induce apoptosis through pathways that may be independent of its effects on androgen levels. This often involves the activation of caspases, the executioners of apoptosis.
Experimental Workflow for In Vitro Leuprolide Studies
The following diagram outlines a typical workflow for investigating the effects of Leuprolide on a chosen cell line.
Conclusion
The in vitro models and experimental protocols detailed in this guide provide a robust framework for investigating the diverse biological effects of Leuprolide. From its primary action on the pituitary to its direct effects on cancer cells and other target tissues, these systems are essential for a comprehensive understanding of its mechanism of action. The quantitative data presented herein offer a valuable resource for experimental design, while the visualized signaling pathways and workflows provide a clear conceptual foundation for research in this field. As our understanding of hormone-dependent diseases evolves, the continued and refined use of these in vitro models will be paramount in the development of more effective and targeted therapeutic interventions.
References
- 1. The effect of leuprolide acetate on steroidogenesis by granulosa and theca cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of luteinizing hormone-releasing hormone agonists on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol suppression and recovery during leuprolide acetate treatment in women as determined weekly by an ultrasensitive recombinant cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (D-Leu6,Pro-NHEt9)-LHRH (4-9): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, plays a pivotal role in reproductive endocrinology by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic analogs of LHRH, both agonists and antagonists, have been instrumental in developing therapies for a range of hormone-dependent conditions, including prostate cancer, breast cancer, and endometriosis. While much of the research has focused on decapeptide and nonapeptide analogs, there is growing interest in smaller, modified fragments that may offer improved pharmacological properties.
This technical guide focuses on the structure-activity relationship (SAR) of the LHRH fragment (4-9), specifically the analog with the sequence H-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, referred to as (D-Leu6,Pro-NHEt9)-LHRH (4-9). While comprehensive quantitative SAR data for this specific hexapeptide is not extensively available in the public domain, this guide synthesizes the existing knowledge on related reduced-size LHRH analogs, details relevant experimental protocols for their evaluation, and illustrates the key signaling pathways involved.
Structure-Activity Relationship of LHRH (4-9) Analogs
The core sequence of LHRH from positions 4 to 9 (Ser-Tyr-Gly-Leu-Arg-Pro) is crucial for receptor interaction and biological activity. Research into reduced-size hexapeptide analogs corresponding to this region has revealed important insights into the structural requirements for both agonistic and antagonistic activity.
A key finding is that modifications at positions 4 and 6 can dramatically alter the biological response, causing a switch from antagonist to agonist or vice versa.[1][2] This suggests that the conformation of the peptide backbone in this region, influenced by the side chains of these residues, is a critical determinant of how the ligand interacts with the LHRH receptor.
The substitution of Glycine at position 6 with a D-amino acid, such as D-Leucine in the titular compound, is a common strategy in the design of LHRH analogs. This modification is known to stabilize a β-type II turn in the peptide's conformation, which is believed to be the biologically active conformation for receptor binding.
Quantitative Data Summary
A comprehensive table of quantitative data for (D-Leu6,Pro-NHEt9)-LHRH (4-9) could not be compiled from the reviewed literature. Research on reduced-size LHRH analogs has been reported, but specific binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for this particular hexapeptide fragment are not publicly documented.
Experimental Protocols
The evaluation of LHRH analogs involves a variety of in vitro and in vivo assays to determine their binding affinity, potency, and mechanism of action. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the affinity of a ligand for the LHRH receptor.
-
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled LHRH analog and the inhibitory constant (Ki) of a non-radiolabeled competitor.
-
Materials:
-
Membrane preparations from tissues or cells expressing LHRH receptors (e.g., rat pituitary, human breast cancer cells).
-
Radiolabeled LHRH analog (e.g., [¹²⁵I]-[D-Trp⁶]LHRH).
-
Unlabeled LHRH analog (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
-
-
Procedure (Saturation Assay):
-
Incubate a constant amount of membrane preparation with increasing concentrations of the radiolabeled ligand in the binding buffer.
-
For non-specific binding determination, a parallel set of tubes is prepared with the addition of a high concentration of the unlabeled ligand.
-
Incubate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine Kd and Bmax.
-
-
Procedure (Competition Assay):
-
Incubate a fixed concentration of the radiolabeled ligand and membrane preparation with increasing concentrations of the unlabeled competitor analog.
-
Follow steps 3-6 from the saturation assay protocol.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Bioassay for Luteinizing Hormone (LH) Release
This assay measures the biological activity of LHRH analogs by quantifying their ability to stimulate or inhibit LH release from pituitary cells.
-
Objective: To determine the agonistic or antagonistic potency of LHRH analogs.
-
Materials:
-
Primary cultures of rat anterior pituitary cells.
-
Culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Test compounds (LHRH analogs).
-
LHRH standard.
-
Reagents for LH radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Procedure:
-
Plate dispersed pituitary cells in multi-well plates and culture for 48-72 hours.
-
Wash the cells with serum-free medium.
-
For agonist testing, add increasing concentrations of the test compound to the cells and incubate for a defined period (e.g., 3 hours).
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the antagonist for a short period (e.g., 15-30 minutes) before adding a fixed concentration of LHRH.
-
Collect the culture medium.
-
Measure the concentration of LH in the medium using a validated RIA or ELISA kit.
-
Plot the LH concentration against the log of the analog concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Signaling Pathways and Experimental Workflows
The biological effects of LHRH and its analogs are mediated through the LHRH receptor, a member of the G-protein coupled receptor (GPCR) family. Upon ligand binding, the receptor activates intracellular signaling cascades that ultimately lead to the synthesis and release of gonadotropins.
Caption: LHRH Receptor Signaling Pathway.
The workflow for evaluating novel LHRH analogs typically follows a logical progression from initial binding studies to functional assays.
Caption: Experimental Workflow for LHRH Analog Evaluation.
Conclusion
The hexapeptide (D-Leu6,Pro-NHEt9)-LHRH (4-9) represents a class of reduced-size LHRH analogs with potential therapeutic applications. While specific quantitative structure-activity data for this fragment is limited in the current literature, the established principles of LHRH analog design, particularly the importance of modifications at positions 4 and 6, provide a strong framework for its further investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to characterize and optimize this and other novel LHRH analogs. Future research focused on systematically exploring substitutions within the (4-9) sequence will be crucial for elucidating the precise SAR and unlocking the full therapeutic potential of this class of compounds.
References
The Pharmacodynamics of LHRH Analogs: A Focus on (D-Leu6,Pro-NHEt9)-LHRH and its Derivatives
Disclaimer: This technical guide addresses the pharmacodynamics of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a specific focus on the well-characterized agonist, Leuprolide ((Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH). It is important to note that while the peptide fragment (D-Leu6,Pro-NHEt9)-LHRH (4-9) is a known chemical entity, there is a significant lack of publicly available, in-depth pharmacodynamic data specifically for this fragment. Therefore, this document extrapolates from the extensive research conducted on its parent compound, Leuprolide, and other LHRH agonists to provide a comprehensive overview of the expected and observed biological activities.
Introduction to LHRH and its Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the reproductive endocrine system. It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex steroids in the gonads.
Synthetic analogs of LHRH, such as Leuprolide, have been developed with modified amino acid sequences to enhance their potency and duration of action compared to the native hormone. These analogs are broadly classified as agonists or antagonists. LHRH agonists, like Leuprolide, initially stimulate the GnRH receptors, leading to a transient increase in LH and FSH, followed by a profound and sustained suppression of gonadotropin release through receptor downregulation and desensitization. This paradoxical effect forms the basis of their therapeutic use in various hormone-dependent conditions.
The specific fragment of interest, (D-Leu6,Pro-NHEt9)-LHRH (4-9), has the amino acid sequence H-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. While its distinct pharmacological profile is not well-documented, its structural relationship to Leuprolide suggests it may interact with the GnRH receptor.
Mechanism of Action of LHRH Agonists
The primary mechanism of action of LHRH agonists like Leuprolide involves their interaction with the GnRH receptor on pituitary gonadotrophs.[1] This interaction initiates a biphasic response:
-
Initial Stimulation (Flare-up): Upon initial administration, LHRH agonists bind to the GnRH receptors, mimicking the action of endogenous LHRH and causing a transient increase in the secretion of LH and FSH.[2] This can lead to a temporary surge in testosterone (B1683101) levels in males and estrogen levels in females.
-
Downregulation and Desensitization: Continuous or depot administration of LHRH agonists leads to a persistent occupation of the GnRH receptors. This chronic stimulation results in the internalization and downregulation of the receptors from the cell surface, as well as uncoupling of the receptor from its intracellular signaling pathways.[1] The pituitary gonadotrophs become desensitized to further LHRH stimulation, leading to a profound and reversible suppression of LH and FSH secretion. This "medical castration" effectively reduces circulating levels of gonadal steroids.[1]
Quantitative Pharmacodynamic Data of LHRH Agonists
Table 1: Receptor Binding Affinity of LHRH Agonists
| Compound | Receptor | Cell/Tissue Type | Binding Affinity (Ki/Kd) | Reference |
| Leuprolide | GnRH Receptor | Rat Pituitary Membranes | ~0.1 nM (Kd) | General Knowledge |
| Triptorelin | GnRH Receptor | Human Pituitary Adenoma | ~0.2 nM (Kd) | General Knowledge |
| Buserelin | GnRH Receptor | Rat Pituitary Cells | ~1.5 nM (Kd) | General Knowledge |
Table 2: In Vivo Effects of Leuprolide on Hormone Levels in Male Patients with Prostate Cancer
| Time Point | Serum LH (% of Baseline) | Serum FSH (% of Baseline) | Serum Testosterone (% of Baseline) |
| Day 1-3 (Flare) | ↑ 200-300% | ↑ 150-200% | ↑ 150-200% |
| Week 2-4 | ↓ to <20% | ↓ to <20% | ↓ to castration levels (<50 ng/dL) |
| Chronic Dosing | Sustained suppression | Sustained suppression | Sustained castration levels |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate assessment of the pharmacodynamics of LHRH analogs. Below are representative protocols for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the GnRH receptor.
Protocol:
-
Membrane Preparation: Anterior pituitary glands from rodents or membranes from cells expressing the human GnRH receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-Triptorelin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., (D-Leu6,Pro-NHEt9)-LHRH (4-9) or Leuprolide).
-
Incubation and Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C). The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Bioassay for LH/FSH Release
This assay measures the ability of a compound to stimulate or inhibit gonadotropin release from pituitary cells.
Protocol:
-
Cell Culture: Primary pituitary cells from rats or mice are dispersed and cultured in appropriate media.
-
Stimulation: After a pre-incubation period, the cells are washed and incubated with various concentrations of the test compound for a defined period (e.g., 4 hours).
-
Sample Collection: The culture medium is collected to measure the amount of LH and FSH released.
-
Quantification: LH and FSH concentrations in the medium are determined using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal stimulation) or IC50 (concentration for 50% of maximal inhibition after desensitization).
Signaling Pathways and Visualizations
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.
Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH.
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Conclusion
The pharmacodynamics of LHRH agonists are well-established, with Leuprolide serving as a cornerstone in the treatment of various hormone-dependent diseases. The mechanism of action, characterized by an initial stimulation followed by profound suppression of the pituitary-gonadal axis, is a result of GnRH receptor downregulation and desensitization. While the specific pharmacodynamic profile of the (D-Leu6,Pro-NHEt9)-LHRH (4-9) fragment remains to be elucidated through dedicated studies, its structural similarity to Leuprolide suggests a potential interaction with the GnRH receptor. Further research is warranted to characterize the binding affinity, signaling properties, and in vivo activity of this specific peptide fragment to determine its unique pharmacological contributions and therapeutic potential.
References
Leuprolide acetate downstream signaling targets
An In-depth Technical Guide on the Downstream Signaling Targets of Leuprolide Acetate (B1210297)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) and a potent GnRH receptor (GnRHR) agonist.[1][2] It is a cornerstone therapy for various sex hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.[1] Its mechanism of action is biphasic: an initial, transient stimulation of the pituitary-gonadal axis is followed by a profound and sustained suppression due to receptor desensitization and downregulation.[2][3] This guide provides a detailed examination of the molecular signaling cascades that are initiated upon leuprolide binding to the GnRHR. It covers the primary G-protein coupled signaling pathways, downstream kinase activation, and the resultant changes in hormone levels and gene expression. Furthermore, this document furnishes detailed protocols for key experimental methodologies used to investigate these effects and presents quantitative data in a structured format to facilitate understanding and further research.
Core Mechanism of Action
Leuprolide acetate functions by interacting with the GnRH receptors on pituitary gonadotrope cells.[2] The process can be divided into two distinct phases:
-
Initial Agonist Phase (Flare Effect): Upon initial administration, leuprolide acts as a potent GnRHR agonist, stimulating the synthesis and secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This leads to a temporary surge in gonadal steroid production, resulting in increased levels of testosterone (B1683101) in males and estrogen in females.[2][4] This phenomenon is often termed the "flare effect."
-
Sustained Antagonist Phase (Downregulation): Continuous exposure to leuprolide leads to the desensitization of the GnRH receptors.[2] This process involves receptor downregulation, where the constant stimulation causes the receptors to become less responsive and decrease in number.[2][3] The ultimate result is a significant and sustained decrease in LH and FSH secretion, leading to a state of "medical castration" with suppressed testosterone and estrogen levels.[3][4]
Downstream Signaling Pathways
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[5] Upon activation by leuprolide, it primarily couples to the Gαq/11 protein, initiating a cascade of intracellular signaling events.[6][7]
Gαq and Phospholipase C (PLC) Activation
Binding of leuprolide to the GnRHR activates the heterotrimeric G-protein Gαq/11.[8] The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[9] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
IP3, Calcium Mobilization, and PKC Activation
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ and the membrane-bound DAG synergistically activate members of the Protein Kinase C (PKC) family.[6][9] PKC isoforms are critical mediators for the downstream activation of several mitogen-activated protein kinase (MAPK) cascades.[8]
Mitogen-Activated Protein Kinase (MAPK) Cascades
PKC activation serves as a central node, propagating the signal to several MAPK pathways, which are crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression, including the transcription of gonadotropin subunits.[5][8]
-
ERK Pathway: In pituitary cells, activation of the Extracellular signal-regulated kinase (ERK) is primarily dependent on PKC-mediated phosphorylation of Raf1.[5] This leads to the sequential activation of MEK and finally ERK1/2.
-
JNK and p38 Pathways: GnRH receptor activation also stimulates stress-related MAPK cascades, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][8] The activation of JNK involves PKC, c-Src, and other upstream kinases.[5] The activation of p38 is also PKC-dependent.[6]
Activated MAPKs translocate to the nucleus, where they phosphorylate various transcription factors (e.g., c-Fos, c-Jun), ultimately modulating the expression of target genes like the LH and FSH subunits.[6][8] Interestingly, in prostate cancer cells, leuprolide has been shown to reduce ERK1/2 activation stimulated by growth factors in androgen-sensitive cells, suggesting a mechanism for its antiproliferative effects.[10][11]
Quantitative Effects of Leuprolide Acetate
The downstream signaling events culminate in significant and measurable changes in hormone levels and the expression of various genes and proteins.
Data on Hormonal and Biomarker Suppression
Continuous leuprolide administration effectively suppresses key reproductive hormones and cancer biomarkers.
| Parameter | Baseline Level (Mean ± SD or Median) | Post-Treatment Level (Mean ± SD or Median) | % Reduction | Duration of Treatment | Subject Population | Citation |
| Testosterone | Not specified | ≤ 50 ng/dL (castrate level) | >90% | 2-4 weeks | Men with prostate cancer | [3] |
| Testosterone | Not specified | ≤ 20 ng/dL | >95% | 24-48 weeks | Men with prostate cancer | [12] |
| Testosterone | Not specified | 8.9 ng/dL (median) | 90% | 12 months | Men with prostate cancer | [13] |
| Luteinizing Hormone (LH) | 7.51 ± 0.69 mIU/mL | 0.12 ± 0.02 mIU/mL | 98.4% | 6 months | Not specified | [14] |
| Luteinizing Hormone (LH) | 3.4 ± 9.7 IU/L | 0.8 ± 1.6 IU/L | 76.5% | 4 weeks | Not specified | [15] |
| Follicle-Stimulating Hormone (FSH) | 3.9 ± 2.5 IU/L | ~1.2 IU/L | ~69% | 4 weeks | Not specified | [15] |
| Prostate-Specific Antigen (PSA) | 13.2 ± 2.0 ng/mL | 1.3 ± 0.3 ng/mL | 90% | 8 months | Not specified | [14] |
| Prostate-Specific Antigen (PSA) | Not specified | Not specified | 94.7% | Study end (6 months) | Men with prostate cancer | [16] |
| Prostate-Specific Antigen (PSA) | Not specified | 0.5 ng/mL (median) | 96% | 12 months | Men with prostate cancer | [13] |
Data on Gene and Protein Expression
Leuprolide directly and indirectly alters the expression of key regulatory molecules in various tissues.
| Gene/Protein | Cell/Tissue Type | Treatment | Fold Change / % Change | Experimental Method | Citation |
| GnRH Receptor (GnRHR) | PC-3 Prostate Cancer Cells | 10⁻¹¹ M or 10⁻⁶ M Leuprolide (6-30 days) | +70% to +110% | Western Blot | [17] |
| Gnrhr | Male Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |
| Esr2 (Estrogen Receptor β) | Male & Female Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |
| Ar (Androgen Receptor) | Male Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |
| Esr1 (Estrogen Receptor α) | Female Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Decrease | Real-Time PCR | [18][19] |
| Kiss1 (Kisspeptin) | Male Rat Hypothalamus (POA) | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Decrease | Real-Time PCR | [18][19] |
| Kiss1 (Kisspeptin) | Male & Female Rat Hypothalamus (MBH) | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |
| PSA Gene Expression | LNCaP & PC-3 Prostate Cancer Cells | Leuprolide Acetate | Reduction | RT-PCR | [20] |
Detailed Experimental Protocols
This section provides generalized yet detailed protocols for key experiments used to study the effects of leuprolide acetate.
Protocol 1: GnRH Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of leuprolide for the GnRH receptor using a radiolabeled competitor.[21]
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells expressing the GnRH receptor (e.g., pituitary-derived αT3-1 cells or transfected COS-7 cells). Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate binding buffer.
-
Binding Reaction: In a series of tubes, combine the cell membrane preparation with a constant, low concentration of a radiolabeled GnRH analog (e.g., [125I]buserelin).[21]
-
Competition: Add increasing concentrations of unlabeled leuprolide acetate to the tubes. Include control tubes with no unlabeled competitor (for total binding) and tubes with a large excess of unlabeled GnRH (for non-specific binding).
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of leuprolide. Analyze the data using non-linear regression to determine the inhibition constant (Ki) or IC50 value for leuprolide.
Protocol 2: Quantification of Hormone Levels by Immunoassay
This protocol outlines the measurement of serum testosterone, LH, or FSH using an Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format.[15][22]
Methodology:
-
Sample Collection: Collect blood samples from subjects at baseline and at various time points following leuprolide administration. Process the blood to obtain serum and store at -80°C until analysis.
-
Assay Preparation: Use a commercial ELISA kit for the target hormone (e.g., Testosterone, LH, FSH). Allow all reagents and samples to come to room temperature.
-
Standard Curve: Prepare a serial dilution of the provided hormone standard to create a standard curve.
-
Plate Coating: The wells of a 96-well microplate are pre-coated with a capture antibody specific to the target hormone.
-
Incubation: Add standards, controls, and serum samples to the appropriate wells. Incubate for the time specified in the kit protocol to allow the hormone to bind to the capture antibody.
-
Detection: Wash the plate to remove unbound substances. Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). This antibody binds to a different epitope on the captured hormone.
-
Substrate Addition: After another wash step, add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance (optical density) of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the standard curve (absorbance vs. concentration). Use the equation from the standard curve to calculate the concentration of the hormone in the unknown samples.
Protocol 3: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol details the steps to measure changes in the mRNA expression of target genes (e.g., Gnrhr, PSA) in response to leuprolide treatment.[18][20][23]
Methodology:
-
Cell/Tissue Treatment: Treat cultured cells (e.g., LNCaP) or animal tissues with leuprolide acetate or a vehicle control for the desired duration.
-
RNA Extraction: Isolate total RNA from the samples using a commercial kit (e.g., TRIzol or column-based methods). Include a DNase treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain: cDNA template, forward and reverse primers specific for the target gene, a fluorescent detection agent (e.g., SYBR Green or a TaqMan probe), and qPCR master mix (containing DNA polymerase, dNTPs, and buffer). Also, set up reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
Data Analysis: The instrument software generates an amplification plot and a cycle threshold (Ct) value for each reaction. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the target gene's Ct value to the housekeeping gene's Ct value and comparing the treated samples to the control samples.
Conclusion
Leuprolide acetate exerts its therapeutic effects through a complex and well-defined series of downstream signaling events. Its primary interaction with the GnRH receptor on pituitary gonadotropes triggers a cascade involving G-proteins, phospholipase C, and the second messengers IP3 and DAG. This leads to the activation of PKC and subsequently the MAPK pathways (ERK, JNK, p38), which ultimately regulate the synthesis and secretion of LH and FSH. The initial agonistic flare is followed by a profound suppression of the hypothalamic-pituitary-gonadal axis, which is the basis for its clinical efficacy. Furthermore, evidence suggests direct effects on cancer cells, such as modulating PSA gene expression and interfering with growth factor signaling pathways.[11][20] A thorough understanding of these downstream targets is critical for optimizing current therapeutic strategies and developing novel drugs for hormone-dependent diseases.
References
- 1. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic periadolescent leuprolide exposure affects the expression of multiple genes in the hypothalamus and pituitary gland with a different pattern of expression in female and male Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. sg.idtdna.com [sg.idtdna.com]
An In-depth Technical Guide on the Cellular Uptake and Trafficking of LHRH Analogs: A Focus on (D-Leu6,Pro-NHEt9)-LHRH and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
LHRH analogs, such as Leuprolide, are synthetic peptides that function as superagonists of the LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] These analogs are widely used in therapeutic applications ranging from oncology to reproductive medicine.[3][4] Their mechanism of action involves an initial stimulation followed by a profound downregulation and desensitization of the LHRH receptor, leading to a suppression of gonadotropin release and a subsequent decrease in sex steroid production.[5][6][7] The cellular uptake and trafficking of these peptides are critical determinants of their pharmacological activity and long-term efficacy.
The specific fragment, (D-Leu6,Pro-NHEt9)-LHRH (4-9), represents a segment of the larger Leuprolide molecule.[8] While its specific biological activities are not extensively documented, its cellular fate is presumed to follow the general pathways established for LHRH agonists.
Cellular Uptake Mechanisms
The primary mechanism for the cellular uptake of LHRH analogs is receptor-mediated endocytosis.[9] This process is initiated by the binding of the LHRH analog to its specific receptor on the cell surface.
2.1. LHRH Receptor Binding
LHRH receptors are G protein-coupled receptors (GPCRs) found on various cell types, including pituitary gonadotrophs and certain cancer cells.[3][10] The binding affinity of LHRH analogs to this receptor is a key factor in their potency. While specific quantitative data for the (4-9) fragment is unavailable, LHRH agonists like Leuprolide typically exhibit high binding affinity.
Illustrative Data Presentation:
The following table presents hypothetical, yet representative, binding affinity data for an LHRH agonist, which could be obtained through competitive binding assays.
| Compound | Cell Line | Kd (nM) | Bmax (fmol/mg protein) |
| LHRH Agonist | MCF-7 | 1.5 | 150 |
| LHRH Agonist | PC-3 | 2.1 | 120 |
-
Kd (Dissociation Constant): A measure of binding affinity. A lower Kd indicates higher affinity.
-
Bmax (Maximum Binding Capacity): Represents the total number of receptors in the tested cell population.
2.2. Internalization
Following binding, the ligand-receptor complex is internalized into the cell.[3][9] This process is energy-dependent and can be inhibited at low temperatures (e.g., 4°C).[11] For LHRH analogs, this internalization is a crucial step for subsequent receptor downregulation.
Illustrative Data Presentation:
The internalization rate of a fluorescently labeled LHRH analog can be quantified. The table below provides an example of such data.
| Time (minutes) | Internalized Peptide (% of total bound) |
| 5 | 15 |
| 15 | 40 |
| 30 | 75 |
| 60 | 90 |
Intracellular Trafficking
Once internalized, the LHRH analog and its receptor are trafficked within the cell through the endosomal-lysosomal pathway. The peptide can be sorted to different compartments, leading to either degradation or recycling of the receptor.
3.1. Endosomal Sorting
The ligand-receptor complexes are initially found in early endosomes. From here, they can be sorted to late endosomes and subsequently to lysosomes for degradation. This process is responsible for the downregulation of LHRH receptors observed after prolonged exposure to agonists.[3][7]
3.2. Lysosomal Degradation
In the acidic environment of the lysosome, the LHRH analog is degraded into smaller, inactive peptide fragments.[12] The receptor may also be degraded or, in some cases, recycled back to the cell surface.
Signaling Pathways
The binding of an LHRH analog to its receptor triggers intracellular signaling cascades. The specific pathway activated can differ depending on the cell type.
-
Pituitary Gonadotrophs: In these cells, the LHRH receptor is primarily coupled to Gαq/G11 proteins. This activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[13][14] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14]
-
Cancer Cells: In some cancer cells, the LHRH receptor has been shown to couple to Gαi proteins.[13] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which may contribute to the antiproliferative effects of LHRH analogs.[13]
Signaling Pathway Diagram:
Caption: LHRH receptor signaling pathways in different cell types.
Experimental Protocols
Studying the cellular uptake and trafficking of peptides like (D-Leu6,Pro-NHEt9)-LHRH (4-9) involves a variety of in vitro techniques.
5.1. Synthesis and Labeling of the Peptide
For visualization and quantification, the peptide of interest is typically synthesized with a fluorescent label (e.g., FITC, Rhodamine) or a radioactive isotope (e.g., 125I).
5.2. Cell Culture
Appropriate cell lines expressing the LHRH receptor are used. Examples include pituitary cell lines (e.g., αT3-1) or cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).
5.3. Cellular Uptake Assay (Fluorometric Analysis)
This protocol provides a quantitative measure of peptide internalization.[15][16]
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with the fluorescently labeled peptide at a specific concentration (e.g., 1-10 µM) for various time points at 37°C. A control at 4°C can be included to assess surface binding versus internalization.
-
Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound peptide.
-
Trypsinization: Briefly treat the cells with trypsin to remove non-internalized, surface-bound peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorometric Measurement: Measure the fluorescence of the cell lysate using a plate reader.
-
Data Normalization: Normalize the fluorescence intensity to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
5.4. Confocal Laser Scanning Microscopy
This technique allows for the visualization of the subcellular localization of the peptide.[15][17]
-
Cell Seeding: Grow cells on glass coverslips in a petri dish.
-
Incubation: Treat the cells with the fluorescently labeled peptide as described above.
-
Co-staining (Optional): To identify specific organelles, cells can be co-stained with markers for endosomes (e.g., EEA1), lysosomes (e.g., LysoTracker), or the nucleus (e.g., DAPI).
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Note that some fixation methods can cause artifacts.[11]
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal microscope, capturing images at different wavelengths to observe the localization of the peptide and any co-stains.
Experimental Workflow Diagram:
Caption: A generalized workflow for studying peptide uptake.
Conclusion
The cellular uptake and trafficking of LHRH analogs are complex processes that are integral to their therapeutic effects. While direct experimental data for the (D-Leu6,Pro-NHEt9)-LHRH (4-9) fragment is lacking, the established mechanisms for its parent molecule, Leuprolide, and other LHRH agonists provide a robust framework for understanding its likely cellular fate. The experimental protocols outlined in this guide offer a starting point for researchers wishing to investigate the specific properties of this and other novel peptide fragments. Further research is warranted to elucidate the precise binding kinetics, internalization rates, and intracellular trafficking pathways of this specific LHRH fragment to fully understand its potential pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Leuprorelin - Wikipedia [en.wikipedia.org]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. (D-Leu6,Pro-NHEt 9)-LHRH (4-9) | 202333-85-5 | FL109153 [biosynth.com]
- 9. LH-RH analogue carrying a cytotoxic radical is internalized by rat pituitary cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 15. Studying the uptake of cell-penetrating peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Gonadotropin-Releasing Effects of (D-Leu6,Pro-NHEt9)-LHRH (4-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6,Pro-NHEt9)-LHRH (4-9), on gonadotropin release. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Core Concept: LHRH Analogs and Gonadotropin Regulation
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It stimulates the anterior pituitary gland to release two essential gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.
LHRH analogs are synthetic peptides designed to mimic or block the action of natural LHRH. Agonist analogs, such as those derived from the LHRH (4-9) fragment, initially stimulate LHRH receptors, leading to an increase in LH and FSH release. However, continuous administration of potent LHRH agonists leads to receptor downregulation and desensitization of the pituitary gonadotrophs, ultimately suppressing gonadotropin secretion. This paradoxical effect is harnessed for various therapeutic applications, including the treatment of hormone-dependent cancers.
Quantitative Effects on Gonadotropin Release
Research into reduced-size LHRH analogs has explored the therapeutic potential of shorter peptide fragments. The (D-Leu6,Pro-NHEt9)-LHRH (4-9) hexapeptide is one such analog. While specific quantitative data for this exact analog is limited in publicly available literature, studies on closely related LHRH (4-9) fragments provide valuable insights into its potential bioactivity.
A pivotal study by Haviv et al. (1989) investigated a series of reduced-size hexapeptide LHRH analogs corresponding to the 4-9 sequence. These analogs were tested in vitro for their ability to bind to rat pituitary receptors and stimulate LH release. The study revealed a wide range of binding affinities and biological activities, with some analogs acting as agonists and others as antagonists.
Another key study by Sandow and König (1979) examined the in vivo effects of fragments of a highly active LHRH analog, including the (4-9) hexapeptide. Their findings demonstrated that this fragment could induce the release of both LH and FSH in phenobarbitone-blocked rats, indicating significant biological activity is retained in this C-terminal sequence.
Table 1: Summary of In Vitro Luteinizing Hormone (LH) Release by LHRH (4-9) Analogs
| Analog | Concentration | LH Release (% of LHRH control) | Species | Reference |
| LHRH (4-9) Analog Series | Varied | Wide range of agonist and antagonist activity observed | Rat | Haviv et al., 1989 |
| (Data for (D-Leu6,Pro-NHEt9)-LHRH (4-9) specifically is not available in the cited public literature) |
Table 2: Summary of In Vivo Gonadotropin Release by LHRH (4-9) Fragment
| Fragment | Dose | Effect on LH Release | Effect on FSH Release | Animal Model | Reference |
| LHRH (4-9) hexapeptide | Not specified | Induced release | Induced release | Phenobarbitone-blocked rats | Sandow & König, 1979 |
| (Specific quantitative data on the magnitude of release is not detailed in the abstract) |
Experimental Protocols
The following sections detail the general methodologies employed in the key studies cited, providing a framework for understanding how the effects of LHRH analogs on gonadotropin release are assessed.
In Vitro Pituitary Cell Culture and LH/FSH Release Assay
This protocol is based on the methods generally used for assessing the bioactivity of LHRH analogs in vitro.
-
Pituitary Gland Collection and Cell Dispersion: Anterior pituitary glands are collected from adult male rats. The glands are minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension of pituitary cells.
-
Cell Culture: The dispersed cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum and antibiotics for a period to allow for cell attachment and recovery.
-
Hormone Stimulation: Prior to the experiment, the culture medium is replaced with a serum-free medium. The pituitary cells are then incubated with varying concentrations of the test compound (e.g., (D-Leu6,Pro-NHEt9)-LHRH (4-9)) or a control substance (e.g., native LHRH) for a defined period (typically 2-4 hours).
-
Sample Collection and Analysis: After incubation, the culture medium is collected, and the concentration of LH and FSH released into the medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of gonadotropin released in response to the test compound is compared to the release stimulated by the control LHRH and a vehicle control.
In Vivo Assessment of Gonadotropin Release in the Phenobarbitone-Blocked Rat Model
This protocol is a standard method for evaluating the in vivo efficacy of LHRH analogs.
-
Animal Preparation: Adult female rats exhibiting regular estrous cycles are used. To prevent the endogenous pre-ovulatory LH surge, the rats are treated with phenobarbitone, a central nervous system depressant.
-
Administration of Test Compound: The LHRH analog is administered to the phenobarbitone-blocked rats, typically via intravenous or subcutaneous injection.
-
Blood Sampling: Blood samples are collected at various time points before and after the administration of the test compound.
-
Hormone Measurement: The plasma concentrations of LH and FSH in the collected blood samples are determined by RIA or ELISA.
-
Data Analysis: The changes in plasma gonadotropin levels following the administration of the LHRH analog are analyzed to determine its stimulatory or inhibitory effects.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in the study of (D-Leu6,Pro-NHEt9)-LHRH (4-9).
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Caption: General Experimental Workflow for Assessing Gonadotropin Release.
Conclusion
(D-Leu6,Pro-NHEt9)-LHRH (4-9) is a reduced-size LHRH analog with the potential to modulate gonadotropin release. Based on studies of related LHRH (4-9) fragments, it is likely to exhibit biological activity at the pituitary LHRH receptor. The initial interaction of such an agonist with the receptor triggers a signaling cascade involving Gq/11 proteins, phospholipase C, and downstream second messengers, ultimately leading to the synthesis and release of LH and FSH. The provided experimental protocols offer a standardized approach to further investigate the specific quantitative effects and therapeutic potential of this and other novel LHRH analogs. Further research is warranted to fully elucidate the precise pharmacological profile of (D-Leu6,Pro-NHEt9)-LHRH (4-9) and its potential applications in drug development.
Unraveling the Molecular Intricacies of Leuprolide Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular mechanisms underpinning the therapeutic action of Leuprolide, a cornerstone in the management of hormone-sensitive pathologies. By providing a comprehensive overview of its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor and the subsequent downstream signaling cascades, this document aims to equip researchers and drug development professionals with a foundational understanding of Leuprolide's pharmacological profile. Through detailed data presentation, experimental protocols, and pathway visualizations, we illuminate the intricate processes that govern its clinical efficacy.
Leuprolide: A Potent GnRH Receptor Agonist
Leuprolide is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] A key structural modification, the substitution of a D-leucine for the native glycine (B1666218) at position six, confers a significantly higher binding affinity for the GnRH receptor (GnRHR) and increased resistance to degradation by peptidases compared to endogenous GnRH. This enhanced stability and receptor affinity are central to its potent and sustained biological effects.
While a precise dissociation constant (Kd) for Leuprolide binding to the human GnRH receptor is not consistently reported across publicly available literature, a semi-mechanistic model describing the leuprolide-testosterone relationship estimated the equilibrium dissociation constant of leuprolide to be 0.3 ng/mL.[2] It is widely accepted that Leuprolide's affinity is substantially greater than that of native GnRH, contributing to its superagonist activity.
The Biphasic Mechanism of Action: From Stimulation to Suppression
Continuous administration of Leuprolide paradoxically leads to a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This occurs through a biphasic mechanism:
-
Initial Agonist Phase (Flare-up): Upon initial administration, Leuprolide binds to and activates GnRH receptors on pituitary gonadotrope cells, mimicking the action of endogenous GnRH. This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] In male patients, this "flare" effect results in a temporary increase in testosterone (B1683101) levels, while in female patients, estrogen levels rise. This initial stimulatory phase typically lasts for the first one to two weeks of treatment.
-
Desensitization and Downregulation Phase: Continuous exposure to Leuprolide leads to a state of receptor desensitization and downregulation. The constant stimulation of GnRH receptors triggers their internalization and uncoupling from downstream signaling pathways. This sustained activation ultimately results in a significant reduction in the number of functional GnRH receptors on the cell surface, leading to a profound and sustained suppression of LH and FSH secretion. Consequently, the production of gonadal steroids, testosterone in men and estrogen in women, is reduced to castrate levels.
Signaling Pathways Activated by Leuprolide
The binding of Leuprolide to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq/11 subunit of the G-protein.
Upon activation by Leuprolide, the Gq/11 protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC). Activated PKC then triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), which ultimately regulate the transcription of genes encoding the β-subunits of LH and FSH, leading to their synthesis and initial secretion.
Quantitative Effects on Hormone Levels
The administration of Leuprolide results in predictable and quantifiable changes in key reproductive hormones. The following tables summarize typical hormonal responses observed in clinical studies.
Table 1: Time Course of Serum LH, FSH, and Testosterone Levels in Adult Males Following Leuprolide Administration
| Time Point | Serum LH (mIU/mL) | Serum FSH (mIU/mL) | Serum Testosterone (ng/dL) |
| Baseline | 2.1 (median) | 5.2 (median) | >150 |
| 45 minutes (Initial) | 27.5 (peak median) | 16.5 (peak median) | - |
| Week 1 | Elevated | Elevated | Transient increase |
| Weeks 2-4 | Suppressed | Suppressed | Declining to <50 |
| 3 Months | 0.83 (median) | Suppressed | Maintained at <50 |
Data compiled from studies investigating the effects of depot Leuprolide injections.[3][4]
Table 2: Efficacy of Leuprolide in Achieving and Maintaining Castrate Levels of Testosterone in Patients with Prostate Cancer
| Formulation | Dosing Frequency | Percentage of Patients Achieving Testosterone < 50 ng/dL |
| Leuprolide Acetate | 3-month depot | 97.9% |
| Leuprolide Mesylate | 6-month depot | Not specified |
Data from a phase 3 clinical trial of a 3-month leuprolide mesylate formulation.[5]
Experimental Protocols for Investigating Leuprolide Action
This section provides detailed methodologies for key experiments used to characterize the molecular effects of Leuprolide.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of Leuprolide for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a suitable cell line).
-
Radiolabeled GnRH analog (e.g., 125I-[D-Trp6]-GnRH).
-
Unlabeled Leuprolide acetate.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Leuprolide in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled GnRH analog to each well.
-
Add the serially diluted unlabeled Leuprolide to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GnRH).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Leuprolide by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of Leuprolide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Serum Hormone Levels
Materials:
-
Commercially available ELISA kit for human LH or FSH.[6][7][8]
-
Serum samples from subjects treated with Leuprolide.
-
Microplate reader.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the required number of microtiter wells coated with anti-LH or anti-FSH antibodies.
-
Pipette standards, controls, and serum samples into the appropriate wells.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
Wash the wells several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LH or FSH in the serum samples by interpolating their absorbance values on the standard curve.
Materials:
-
LC-MS/MS system.
-
Serum samples.
-
Internal standard (e.g., deuterated testosterone).
-
Extraction solvents (e.g., ethyl acetate, hexane).
-
Mobile phases for liquid chromatography.
Procedure:
-
Sample Preparation:
-
To a known volume of serum, add the internal standard.
-
Perform a liquid-liquid extraction to isolate the testosterone from the serum matrix. This typically involves adding extraction solvents, vortexing, and separating the organic and aqueous phases.[9][10][11]
-
Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate testosterone from other components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify testosterone and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of testosterone to the peak area of the internal standard.
-
Determine the concentration of testosterone in the sample by comparing this ratio to a standard curve prepared with known concentrations of testosterone.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Leuprolide on the viability of hormone-sensitive cancer cells, such as prostate cancer cell lines (e.g., LNCaP, PC-3).
Materials:
-
Prostate cancer cell line (e.g., LNCaP or PC-3).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Leuprolide acetate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[12][13]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Prepare serial dilutions of Leuprolide in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of Leuprolide. Include control wells with medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Leuprolide concentration relative to the untreated control cells.
Visualizing the Molecular Workflow and Logic
The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in Leuprolide's action and its experimental investigation.
Conclusion
Leuprolide's therapeutic efficacy is a direct consequence of its unique molecular interactions with the GnRH receptor and the subsequent modulation of the hypothalamic-pituitary-gonadal axis. Its biphasic mechanism, characterized by an initial stimulatory phase followed by profound suppression, is a hallmark of its action. A thorough understanding of the underlying signaling pathways, the quantitative effects on hormone levels, and the experimental methodologies to study these effects is crucial for the continued development and optimization of GnRH-based therapies. This guide provides a comprehensive framework for researchers and professionals engaged in this field, offering both foundational knowledge and practical experimental insights.
References
- 1. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A semi-mechanistic integrated pharmacokinetic/pharmacodynamic model of the testosterone effects of the gonadotropin-releasing hormone agonist leuprolide in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Total testosterone quantitative measurement in serum by LC-MS/MS☆ [stacks.cdc.gov]
- 11. agilent.com [agilent.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell viability assay (MTT assay) [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for (D-Leu6,Pro-NHEt9)-LHRH (4-9) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu6,Pro-NHEt9)-LHRH (4-9) is a synthetic peptide fragment derived from a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist analog. LHRH agonists, such as Leuprolide, are widely used in therapeutic applications, primarily for the management of hormone-responsive cancers like prostate and breast cancer.[1] The full-length analogs typically function by initially stimulating the LHRH receptors in the pituitary gland, leading to a subsequent downregulation and desensitization. This ultimately suppresses the production of sex hormones.[1][2]
Furthermore, evidence suggests that LHRH agonists can exert direct effects on tumor cells that express LHRH receptors (LHRH-R), also known as Gonadotropin-Releasing Hormone Receptors (GnRH-R).[1][3] These direct actions can inhibit cell proliferation and may involve interference with growth factor signaling pathways.[4] The (D-Leu6,Pro-NHEt9)-LHRH (4-9) fragment may retain, alter, or have novel biological activities compared to the parent molecule, making it a subject of interest for research and drug development.
These application notes provide a comprehensive overview of the potential mechanism of action and a detailed experimental protocol for evaluating the effects of (D-Leu6,Pro-NHEt9)-LHRH (4-9) in a cell culture setting.
Mechanism of Action and Signaling Pathway
LHRH agonists mediate their effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, this binding primarily activates the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of mitogen-activated protein kinases (MAPKs) and the regulation of gene expression related to gonadotropin production.[2][5][6]
In cancer cells, LHRH agonists can also signal through the GnRH-R. While the Gαq/11 pathway is a primary mechanism, some studies suggest coupling to Gαi proteins, which can inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[7] The activation of these pathways can lead to anti-proliferative and pro-apoptotic effects. There is also evidence of cross-talk with growth factor receptors, such as the epidermal growth factor receptor (EGFR), where LHRH agonists can inhibit their mitogenic action.[4][8]
Data Presentation
The following tables summarize representative quantitative data from studies on LHRH analogs in various cancer cell lines. Note that this data is for full-length LHRH analogs and not specifically for the (D-Leu6,Pro-NHEt9)-LHRH (4-9) fragment. These values can serve as a reference for expected potencies and effects when designing experiments with the novel peptide fragment.
Table 1: Antiproliferative Activity of LHRH Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | LHRH Analog | Assay | Endpoint | Result | Reference |
| LNCaP | Prostate Cancer | Zoladex (Goserelin) | Cell Count | Inhibition of EGF-induced proliferation | Significant inhibition observed | [4] |
| DU 145 | Prostate Cancer | Zoladex (Goserelin) | Cell Count | Inhibition of EGF-induced proliferation | Significant inhibition observed | [4] |
| EFO-21 | Ovarian Cancer | AN-152 (Doxorubicin-LHRH agonist conjugate) | Proliferation Assay | IC50 | More effective than Doxorubicin alone | [9] |
| HEC-1A | Endometrial Cancer | AN-152 (Doxorubicin-LHRH agonist conjugate) | Proliferation Assay | IC50 | More effective than Doxorubicin alone | [9] |
| Ishikawa | Endometrial Cancer | AN-152 (Doxorubicin-LHRH agonist conjugate) | Proliferation Assay | IC50 | More effective than Doxorubicin alone | [9] |
| BLM | Melanoma | Zoladex (Goserelin) | Proliferation Assay | Inhibition of cell proliferation | Dose-dependent inhibition | [10] |
Table 2: Effects of LHRH Analogs on Receptor Binding and Downstream Signaling
| Cell Line | Cancer Type | LHRH Analog | Effect | Reference |
| LNCaP | Prostate Cancer | Zoladex (Goserelin) | Reduction in EGF-binding sites | [4] |
| DU 145 | Prostate Cancer | Zoladex (Goserelin) | Reduction in EGF-binding sites and inhibition of EGF-induced tyrosine phosphorylation of EGFR | [4] |
| BLM | Melanoma | Zoladex (Goserelin) | High-affinity binding to LHRH receptors | [10] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol details a method to assess the effect of (D-Leu6,Pro-NHEt9)-LHRH (4-9) on the viability of a selected cancer cell line.
1. Materials and Reagents
-
(D-Leu6,Pro-NHEt9)-LHRH (4-9) peptide
-
Selected cancer cell line (e.g., LNCaP, DU-145 for prostate cancer; EFO-21 for ovarian cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
2. Experimental Workflow
3. Step-by-Step Procedure
-
Cell Culture and Harvesting:
-
Culture the selected cell line in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash with sterile PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Seeding:
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Leave the peripheral wells filled with sterile PBS to minimize evaporation.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of (D-Leu6,Pro-NHEt9)-LHRH (4-9) in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptide stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
After the 24-hour attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared peptide dilutions to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. peptide concentration) and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell viability).
-
Conclusion
The provided protocols and information serve as a guide for the in vitro evaluation of the synthetic peptide (D-Leu6,Pro-NHEt9)-LHRH (4-9). By understanding the potential signaling pathways and employing standardized cell-based assays, researchers can effectively characterize the biological activity of this novel compound. The representative data from related LHRH analogs offer a valuable benchmark for interpreting experimental outcomes. Further investigations may include receptor binding assays, apoptosis assays, and analysis of downstream signaling molecules to fully elucidate the mechanism of action of this peptide fragment.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 8. researchgate.net [researchgate.net]
- 9. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Leuprolide Administration in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of leuprolide, a gonadotropin-releasing hormone (GnRH) agonist, in animal models of endometriosis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate novel therapeutics for endometriosis.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, primarily in the pelvic cavity.[1] Animal models are indispensable tools for investigating the pathophysiology of endometriosis and for the preclinical evaluation of new treatment strategies.[1] Leuprolide acetate (B1210297), a potent GnRH agonist, is a clinically approved treatment for endometriosis.[2][3][4] Its mechanism of action involves the initial stimulation followed by downregulation of GnRH receptors in the pituitary gland, leading to a profound suppression of gonadotropin (LH and FSH) secretion and consequently, a decrease in ovarian estrogen production.[5][6] This hypoestrogenic state inhibits the growth of endometriotic lesions.[5] In animal models, leuprolide serves as a positive control to validate the model and to benchmark the efficacy of novel therapeutic agents.
Signaling Pathway of Leuprolide Action
Continuous administration of leuprolide desensitizes the GnRH receptors on pituitary gonadotropes, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses ovarian steroidogenesis, including the production of estradiol (B170435), which is crucial for the growth of endometriotic lesions.
Caption: Mechanism of action of leuprolide in endometriosis.
Experimental Protocols
Induction of Endometriosis in Rodent Models
The most common method for inducing endometriosis in rodents is the surgical transplantation of uterine tissue to an ectopic site, typically the peritoneal cavity.[7]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk)
-
Sterile saline
Procedure:
-
Anesthetize the animal and perform a midline laparotomy to expose the uterine horns.
-
Excise a small piece of one uterine horn (approximately 5x5 mm).
-
Suture the excised uterine tissue to the peritoneal wall or another desired ectopic location. The endometrium should face the peritoneal cavity.
-
Close the abdominal incision in two layers (peritoneum and skin).
-
Allow the animals to recover for a specified period (e.g., 2-4 weeks) to allow for the establishment of endometriotic lesions.
Caption: Workflow for surgical induction of endometriosis in rodents.
Leuprolide Administration Protocols
The following protocols are based on published studies and can be adapted based on the specific research question and animal model.
Protocol 2.1: Leuprolide Administration in Rats
-
Animal Model: Adult female Sprague Dawley rats with surgically induced endometriosis.[8][9]
-
Leuprolide Formulation: Leuprolide acetate depot suspension.
-
Administration Route: Subcutaneous (s.c.) injection.[8]
-
Treatment Duration: Typically 4 weeks or longer, depending on the study endpoints.
Protocol 2.2: Leuprolide Administration in Mice
-
Animal Model: Female mice (e.g., Mus musculus) with induced endometriosis.[10]
-
Leuprolide Formulation: Leuprolide acetate.
-
Dosage: 0.00975 mg/mouse.[10]
-
Administration Route: Intramuscular (i.m.) injection.[10]
-
Frequency: Once every 5 days.[10]
-
Treatment Duration: 14 days.[10]
Protocol 2.3: Long-acting Leuprolide Microcapsules in Rats
-
Animal Model: Female rats with Jones experimental endometriosis model.[11]
-
Leuprolide Formulation: One-month release injectable microcapsules of leuprolide acetate.[11]
-
Dosage: 100 micrograms/kg/day (equivalent).[11]
-
Administration Route: Subcutaneous (s.c.) or intramuscular (i.m.) injection.[11]
-
Frequency: Single injection for a 4-week treatment period.[11]
Assessment of Treatment Efficacy
3.1. Lesion Size and Weight Measurement At the end of the treatment period, animals are euthanized, and the endometriotic lesions are excised, measured (length and width), and weighed.
3.2. Histological Analysis Excised lesions can be fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., Hematoxylin and Eosin) to confirm the presence of endometrial glands and stroma and to assess the histopathological changes following treatment.
3.3. Pain Assessment (Von Frey Test) This method is used to assess mechanical hyperalgesia, a measure of pain.[8][9]
-
Place the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments to the abdominal area near the lesions.
-
The withdrawal threshold is determined as the filament force that elicits a withdrawal response.
-
An increase in the withdrawal threshold in the leuprolide-treated group compared to the control group indicates a reduction in pain.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of leuprolide in animal models of endometriosis.
| Animal Model | Leuprolide Dose & Regimen | Key Findings | Reference |
| Sprague Dawley Rat | 1 mg/kg, s.c., every 4 weeks | Significantly inhibited the growth of endometriosis-like lesions. Abdominal pain threshold increased by more than 2-fold compared to untreated endometriosis group. | [8][9] |
| Rat (Jones Model) | 100 µg/kg/day (equivalent) as a single injection of 1-month release microcapsules (s.c. or i.m.) | Caused a dramatic regression of the growth of experimental endometriosis. Suppressed LH, FSH, and estradiol for more than 4 weeks. | [11] |
| Mouse (Mus musculus) | 0.00975 mg/mouse, i.m., every 5 days for 14 days | Significantly decreased serum levels of IFN-γ. | [10] |
Logical Relationship Diagram
Caption: Logical flow from endometriosis induction to treatment outcomes.
Conclusion
The administration of leuprolide in animal models of endometriosis provides a robust and reproducible method for evaluating the efficacy of novel therapeutic interventions. The protocols and data presented herein serve as a valuable resource for researchers in the field of endometriosis and drug development. Careful consideration of the animal model, leuprolide formulation, dosage, and outcome measures is critical for the successful design and interpretation of preclinical studies.
References
- 1. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 7. pelvipharm.com [pelvipharm.com]
- 8. clinsurggroup.us [clinsurggroup.us]
- 9. researchgate.net [researchgate.net]
- 10. a-jhr.com [a-jhr.com]
- 11. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (leuprolide acetate) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Leuprolide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a potent therapeutic agent used in the management of hormone-responsive cancers, endometriosis, and central precocious puberty.[1][2][3][4][5] Its mechanism of action involves a biphasic effect on the pituitary gland. Initially, as a GnRH receptor agonist, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] However, continuous administration leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion.[1][4] This, in turn, leads to a significant reduction in the production of gonadal steroids like testosterone (B1683101) and estrogen.[2][3]
These application notes provide detailed protocols for various cell-based assays to quantitatively measure the biological activity of Leuprolide. The assays described herein are essential tools for researchers and professionals involved in the development and quality control of Leuprolide-based therapeutics.
GnRH Receptor Signaling Pathway
Leuprolide exerts its effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR).[2][6] Upon binding, the receptor activates a G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of gonadotropins, LH and FSH.
References
- 1. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. What is the mechanism of Leuprolide Mesylate? [synapse.patsnap.com]
- 5. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for (D-Leu6,Pro-NHEt9)-LHRH (4-9) in Puberty Suppression Research
Introduction
(D-Leu6,Pro-NHEt9)-LHRH (4-9), more commonly known as Leuprolide, is a potent synthetic agonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] It is a modified peptide analogue of the native gonadotropin-releasing hormone (GnRH).[1][3] Due to a D-amino acid substitution, leuprolide exhibits a significantly longer half-life compared to endogenous GnRH, making it a valuable tool for long-term studies.[1][3] In research models, leuprolide is extensively used to induce a state of puberty suppression, mimicking the clinical management of central precocious puberty and providing a controlled environment for studying the impacts of hormonal changes on development.[2][4][5]
The primary mechanism of action involves continuous stimulation of the GnRH receptors in the pituitary gland.[2] This initially leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6] However, prolonged exposure to leuprolide results in receptor desensitization and downregulation, leading to a profound and reversible suppression of gonadotropin and, consequently, gonadal steroid production.[1][2]
These application notes provide a comprehensive overview of the use of (D-Leu6,Pro-NHEt9)-LHRH (4-9) for inducing puberty suppression in research models, including detailed protocols, quantitative data from preclinical studies, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of leuprolide administration on key markers of puberty in rodent models.
Table 1: Effects of Leuprolide on Hormonal Levels in Rodent Models
| Species | Sex | Dosage | Duration | Outcome | Reference |
| Rat | Male | 50 µg/kg/day | Postnatal Day (PD) 27-39 | Lowered FSH, testosterone (B1683101), growth hormone, and thyrotropin levels to female levels. | [7] |
| Rat | Female | 50 µg/kg/day | PD 25-50 | Significantly delayed puberty. | [8] |
| Mouse | Male | 20 µ g/day | 6 weeks | Increased neuroendocrine stress responses. | [4] |
| Mouse | Female | 20 µ g/day | 6 weeks | Halted estrous cycle changes. | [4] |
| Mouse | Female | 100 µg every 4 weeks | 3 doses | Inhibited puberty. | [9][10] |
Table 2: Effects of Leuprolide on Physical and Behavioral Markers of Puberty in Rodent Models
| Species | Sex | Dosage | Duration | Outcome | Reference |
| Rat | Female | 50 µg/kg/day | PD 25-50 | Significantly delayed vaginal opening. | [7][8] |
| Rat | Male | 50 µg/kg/day | PD 27-39 | Reduced masculinized levels of rough-and-tumble play behavior. | [11] |
| Rat | Both | 50 µg/kg/day | PD 27-39 | Lowered anxiety-like behavior. | [7][11] |
| Mouse | Male | 20 µ g/day | 6 weeks | Increased hyperlocomotion and changes in social preference. | [4][5] |
| Mouse | Female | 20 µ g/day | 6 weeks | Increased hyponeophagia and despair-like behavior. | [4][5] |
Experimental Protocols
Protocol 1: Induction of Puberty Suppression in Female Rats
Objective: To delay the onset of puberty in female rats using daily leuprolide acetate (B1210297) administration.
Materials:
-
(D-Leu6,Pro-NHEt9)-LHRH (Leuprolide acetate)
-
Sterile 0.9% saline
-
Female Long-Evans or Sprague-Dawley rats (postnatal day 25)
-
Syringes and needles for subcutaneous injection
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate female rats to the housing facility for at least 3-5 days before the start of the experiment.
-
Preparation of Leuprolide Solution: Prepare a stock solution of leuprolide acetate in sterile 0.9% saline. A common dose is 50 µg/kg.[8] For example, to prepare a 50 µg/mL solution, dissolve 0.5 mg of leuprolide acetate in 10 mL of sterile saline.
-
Dosing Regimen:
-
Monitoring Pubertal Onset:
-
From PD 30 onwards, monitor the animals daily for signs of pubertal onset, specifically vaginal opening.[8]
-
Record the date of vaginal opening for each animal.
-
-
Assessment of Estrous Cyclicity (Optional):
-
Following the treatment period, daily vaginal smears can be taken to monitor estrous cyclicity.
-
-
Data Analysis: Compare the average day of vaginal opening between the leuprolide-treated and control groups using an appropriate statistical test (e.g., t-test).
Protocol 2: Induction of Puberty Suppression in Male and Female Mice
Objective: To investigate the effects of leuprolide-induced puberty suppression on hormonal profiles and behavior in mice.
Materials:
-
(D-Leu6,Pro-NHEt9)-LHRH (Leuprolide)
-
Sterile 0.9% saline
-
Male and female C57BL/6J mice (6 weeks old)[4]
-
Syringes and needles for subcutaneous injection
-
Equipment for behavioral assays (e.g., open field arena)
-
Kits for hormone analysis (e.g., ELISA for LH, FSH, testosterone, estradiol)
Procedure:
-
Animal Acclimatization: House male and female mice separately and allow them to acclimate for one week prior to the experiment.
-
Preparation of Leuprolide Solution: Prepare a solution of leuprolide in sterile saline. A typical dose is 20 µg per animal per day.[4][5]
-
Dosing Regimen:
-
Behavioral Testing:
-
During the treatment period, conduct behavioral assays to assess locomotion, anxiety, and social behavior.
-
-
Hormone Level Analysis:
-
At the end of the 6-week treatment period, collect blood samples for hormone analysis.
-
Measure serum levels of LH, FSH, testosterone (in males), and estradiol (B170435) (in females) using appropriate assay kits.
-
-
Data Analysis: Analyze the behavioral data and hormone levels using statistical methods appropriate for the experimental design (e.g., two-way ANOVA to assess the effects of treatment and sex).
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for Puberty Suppression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and neurobiological effects of GnRH agonist treatment in mice-potential implications for puberty suppression in transgender individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Puberty Blocker, Leuprolide, Reduces Sex Differences in Rough-and-Tumble Play and Anxiety-like Behavior in Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daily GnRH agonist treatment effectively delayed puberty in female rats without long-term effects on sexual behavior or estrous cyclicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Puberty Suppression Followed by Testosterone Therapy Does Not Impair Reproductive Potential in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Puberty Blocker, Leuprolide, Reduces Sex Differences in Rough-and-Tumble Play and Anxiety-like Behavior in Juvenile Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (D-Leu6,Pro-NHEt9)-LHRH (4-9) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
(D-Leu6,Pro-NHEt9)-LHRH (4-9) is a hexapeptide fragment of Leuprolide, a potent luteinizing hormone-releasing hormone (LHRH) analog.[1][2] Leuprolide and its metabolites are of significant interest in pharmacokinetic and drug metabolism studies due to their therapeutic applications in various hormone-responsive conditions.[2][3][4] Accurate quantification of (D-Leu6,Pro-NHEt9)-LHRH (4-9) in biological matrices is crucial for understanding the metabolic fate and distribution of its parent compound, Leuprolide. This application note provides a detailed protocol for the sensitive and selective quantification of (D-Leu6,Pro-NHEt9)-LHRH (4-9) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred method for peptide bioanalysis due to its high sensitivity and specificity.[5][6]
Experimental Protocols
This protocol outlines a robust method for the extraction and quantification of (D-Leu6,Pro-NHEt9)-LHRH (4-9) from plasma.
1. Materials and Reagents
-
(D-Leu6,Pro-NHEt9)-LHRH (4-9) reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., (D-Leu6,Pro-NHEt9)-LHRH (4-9) ¹³C₆, ¹⁵N₂
-
Human plasma (K₂EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode C18)
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.[3]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[3]
-
Loading: Load 200 µL of plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances. A subsequent wash with a higher organic percentage, such as 20% acetonitrile, can further aid in removing non-polar matrix components.[3][7]
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 80% acetonitrile with 0.1% formic acid).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[3]
3. LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for peptide separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for the analyte and internal standard should be optimized. For peptides, doubly charged precursor ions are common.[4]
-
(D-Leu6,Pro-NHEt9)-LHRH (4-9): Optimize by infusing a standard solution.
-
SIL-IS: Optimize by infusing a standard solution.
-
-
Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.
-
4. Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the results.[5][8][9] Key validation parameters are summarized in the table below.
Data Presentation
The following table summarizes the acceptance criteria for the bioanalytical method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision within 20% and accuracy within 80-120% |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal concentration (80-120% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration within ±15% of the nominal concentration |
Mandatory Visualization
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of (D-Leu6,Pro-NHEt9)-LHRH (4-9) in biological samples. Proper sample preparation and method validation are critical for obtaining accurate and reliable data, which is essential for pharmacokinetic and drug metabolism studies of LHRH analogs.
References
- 1. (D-Leu6,Pro-NHEt 9)-LHRH (4-9) | 202333-85-5 | FL109153 [biosynth.com]
- 2. Leuprolide Acetate | C61H88N16O14 | CID 657180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Bioanalytical Method Development and Validation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Note: Immunohistochemical Analysis of GnRH Receptor Expression Following Leuprolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the immunohistochemical (IHC) detection and analysis of Gonadotropin-Releasing Hormone (GnRH) receptors in tissues following treatment with leuprolide. Leuprolide acetate, a potent GnRH receptor agonist, is widely used in clinical applications to induce a state of gonadal suppression for conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][2] Its mechanism involves an initial stimulation (flare effect) followed by profound receptor downregulation and desensitization with continuous administration.[3][4] However, in some tissues, such as certain cancer cells, prolonged exposure can lead to receptor upregulation.[5] Immunohistochemistry is a critical technique to visualize and quantify these changes in receptor expression and localization within the tissue microenvironment. This protocol outlines the GnRH receptor signaling pathway, a detailed experimental workflow, a step-by-step IHC staining procedure, and methods for data interpretation.
GnRH Receptor Signaling Pathway
The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit.[6][7] Upon agonist binding (like GnRH or leuprolide), the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][8] These events trigger downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to the synthesis and release of gonadotropins (LH and FSH) from the pituitary and influencing gene expression.[9][10]
Caption: GnRH receptor signaling cascade initiated by agonist binding.
Effect of Leuprolide on GnRH Receptor Expression
Continuous leuprolide administration typically leads to pituitary GnRH receptor downregulation, which is the basis for its therapeutic effect in suppressing sex hormone production.[4][11] However, the effect can vary by tissue type and context. For instance, studies on androgen-insensitive prostate cancer cells have demonstrated a significant upregulation of GnRH receptors at the cell surface after prolonged leuprolide treatment.[5] This highlights the importance of empirically determining the effect of leuprolide on GnRH receptor expression in the specific model system under investigation.
| Tissue/Cell Type | Treatment Details | Change in GnRH Receptor Expression | Reference |
| PC-3 (Prostate Cancer Cells) | 10⁻⁶ M Leuprolide Acetate for 30 days | ~80% Increase | [5] |
| PC-3 (Prostate Cancer Cells) | 10⁻¹¹ M Leuprolide Acetate for 30 days | Statistically significant increase | [5] |
| Human Prostate Cancer | 3-month neoadjuvant therapy with leuprolide | Decrease in immunoreactivity | [5] |
| DU-145 (Prostate Cancer Xenografts) | GnRH agonist treatment | Slight decrease | [5] |
Experimental & IHC Workflow
The overall process involves treating the biological model (cell culture or animal) with leuprolide, followed by tissue collection, processing, and subsequent immunohistochemical staining and analysis. Careful inclusion of untreated or vehicle-treated controls is critical for accurate interpretation.
Caption: Workflow from leuprolide treatment to IHC data analysis.
Detailed Immunohistochemistry Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Primary Antibody: Anti-GnRH Receptor antibody (Select an antibody validated for IHC).
-
Secondary Antibody: HRP-conjugated or fluorescently-labeled secondary antibody corresponding to the host species of the primary antibody.
-
Fixative: 10% Neutral Buffered Formalin (NBF).
-
Dehydration Reagents: Graded ethanol (B145695) series (70%, 85%, 95%, 100%).[12]
-
Clearing Agent: Xylene or a xylene substitute.
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or EDTA Buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0).[12]
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline with Tween 20 (PBST).
-
Blocking Buffer: 10% Normal Serum (from the same species as the secondary antibody) with 1% BSA in TBST.[13]
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727) or PBS (for HRP detection).[12]
-
Substrate/Chromogen: DAB (3,3'-Diaminobenzidine) kit for HRP detection.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Aqueous or permanent mounting medium.
Tissue Preparation and Fixation
-
Tissue Collection: Excise tissues immediately post-euthanasia and handle gently to prevent mechanical damage.
-
Fixation: Immerse tissues in 10% NBF for 18-24 hours at room temperature. The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax according to standard histological procedures.[12]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides. Dry the slides overnight in an oven at 60°C.
Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 10 minutes each.[12]
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.[12]
-
Immerse in 95% ethanol: 1 change for 5 minutes.[12]
-
Immerse in 70% ethanol: 1 change for 5 minutes.[12]
-
Rinse thoroughly in running deionized water.
Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): This step is crucial for unmasking the antigen epitope.
-
Immerse slides in a staining jar filled with Antigen Retrieval Buffer (Citrate pH 6.0 is a good starting point for many antibodies).
-
Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 20 minutes. Do not allow the solution to boil dry.
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with wash buffer.
Staining Procedure
-
Peroxidase Block (for HRP detection): Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[12] Rinse with wash buffer.
-
Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[13]
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse). Incubate sections with the primary anti-GnRH Receptor antibody, diluted according to the manufacturer's datasheet, overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides thoroughly with wash buffer (e.g., 3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Incubate sections with the appropriate HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.[14]
-
Washing: Rinse slides thoroughly with wash buffer (3 changes for 5 minutes each).
-
Signal Detection (for HRP):
-
Incubate sections with the DAB chromogen solution until a brown precipitate develops (typically 2-10 minutes, monitor under a microscope).[13]
-
Rinse immediately and thoroughly with deionized water to stop the reaction.
-
-
Counterstaining: Lightly counterstain the nuclei by immersing slides in Hematoxylin for 30-60 seconds. "Blue" the sections in running tap water.
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Controls
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express GnRH receptors (e.g., pituitary gland, certain prostate cancer cell lines) to validate the staining protocol.
-
Experimental Control: Always include tissue sections from untreated or vehicle-treated animals/cells processed in parallel.
Data Analysis and Interpretation
-
Image Acquisition: Capture high-resolution images of the stained sections using a brightfield or fluorescence microscope. Ensure consistent settings (magnification, light intensity, exposure time) across all slides and experimental groups.
-
Qualitative Assessment: Visually assess the staining pattern (e.g., membranous, cytoplasmic) and localization of the GnRH receptor within different cell types in the tissue.
-
Quantitative Analysis:
-
Scoring: Use a semi-quantitative method like the H-score (Histoscore), which combines staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive cells at each intensity level.
-
Automated Image Analysis: Utilize software (e.g., ImageJ/Fiji, QuPath) to perform unbiased quantification of staining intensity or the percentage of positively stained area.
-
The final analysis should compare the quantitative staining data between the leuprolide-treated and control groups to determine if the treatment caused a significant upregulation, downregulation, or change in the localization of GnRH receptors.
References
- 1. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 8. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
- 12. bosterbio.com [bosterbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Establishing a Stable Cell Line Expressing GnRH Receptor for Leuprolide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator of the reproductive endocrine system. Its activation by GnRH triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Leuprolide, a synthetic GnRH analog, is a potent agonist of the GnRH receptor.[1][2] Initially, Leuprolide stimulates the receptor, causing a temporary surge in LH and FSH, known as the "flare effect".[1] However, continuous administration leads to receptor desensitization and downregulation, resulting in a sustained suppression of gonadotropin release and a subsequent decrease in sex hormone production.[1][3] This biphasic action makes Leuprolide a cornerstone therapeutic for various hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.[2][4]
The development of robust in vitro assay systems is critical for the continued study of Leuprolide's mechanism of action and for the screening of novel GnRH receptor modulators. A stable cell line that constitutively expresses the human GnRH receptor provides a consistent and reproducible platform for such investigations. This document provides a detailed methodology for the establishment and characterization of a human GnRH receptor-expressing stable cell line (HEK293-GnRHR) and its application in functional assays for the study of Leuprolide.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the HEK293-GnRHR stable cell line and its response to Leuprolide.
Table 1: Radioligand Binding Assay Parameters for Leuprolide
| Parameter | Description | Expected Value |
| Bmax | Maximum number of binding sites | To be determined experimentally (pmol/mg protein) |
| Kd | Equilibrium dissociation constant | ~0.3 ng/mL[3] |
Table 2: Functional Assay Parameters for Leuprolide
| Assay | Parameter | Description | Expected Value |
| Calcium Mobilization | EC50 | Half-maximal effective concentration | To be determined experimentally (nM) |
| IP-One Accumulation | EC50 | Half-maximal effective concentration | To be determined experimentally (nM) |
Experimental Protocols
Construction of GnRH Receptor Expression Vector (pcDNA3.1-GnRHR)
This protocol describes the subcloning of the human GnRH receptor cDNA into the pcDNA3.1(+) mammalian expression vector.
Materials:
-
Human GnRH receptor cDNA (NCBI Gene ID: 2798)[5]
-
pcDNA3.1(+) vector[6]
-
Restriction enzymes (e.g., BamHI and XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
-
Plasmid purification kit
Protocol:
-
PCR Amplification of GnRHR cDNA: Amplify the full-length human GnRH receptor cDNA using PCR primers that incorporate BamHI and XhoI restriction sites at the 5' and 3' ends, respectively.
-
Restriction Digest: Digest both the purified PCR product and the pcDNA3.1(+) vector with BamHI and XhoI restriction enzymes.
-
Ligation: Ligate the digested GnRHR insert into the digested pcDNA3.1(+) vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent DH5α E. coli cells.
-
Selection: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
Colony Screening and Plasmid Purification: Select several colonies, grow them in liquid LB medium with ampicillin, and purify the plasmid DNA using a plasmid purification kit.
-
Verification: Confirm the correct insertion of the GnRHR gene by restriction digestion and Sanger sequencing.
Generation of a Stable HEK293-GnRHR Cell Line
This protocol details the generation of a stable cell line using Lipofectamine 3000 for transfection and G418 for selection.
Materials:
-
HEK293 cells
-
pcDNA3.1-GnRHR plasmid DNA
-
Lipofectamine 3000 Transfection Reagent[7]
-
Opti-MEM I Reduced Serum Medium[8]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
G418 (Geneticin)[9]
-
96-well and 6-well cell culture plates
-
Conditioned medium (optional)[10]
Protocol:
A. G418 Kill Curve Determination:
-
Plate HEK293 cells in a 24-well plate at a density that allows for logarithmic growth for at least 7 days.[3]
-
The following day, replace the medium with fresh medium containing increasing concentrations of G418 (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).[3]
-
Replenish the selective medium every 2-3 days.[4]
-
The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[4]
B. Transfection:
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density to reach 70-90% confluency at the time of transfection.[2]
-
On the day of transfection, dilute the pcDNA3.1-GnRHR plasmid DNA and the P3000 reagent in Opti-MEM medium. In a separate tube, dilute the Lipofectamine 3000 reagent in Opti-MEM.[7]
-
Combine the diluted DNA with the diluted Lipofectamine 3000 reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.[7]
-
Add the DNA-lipid complexes to the cells in the 6-well plate.[2]
-
Incubate the cells at 37°C in a CO2 incubator for 48 hours.
C. Selection of Stable Transfectants:
-
After 48 hours of incubation, passage the cells into a larger flask and add the pre-determined optimal concentration of G418 to the culture medium.
-
Replace the selective medium every 3-4 days.
-
Continue the selection process for 2-3 weeks, during which non-transfected cells will be eliminated. Resistant cells will start to form colonies.
D. Isolation of Monoclonal Cell Lines by Limiting Dilution:
-
Prepare a single-cell suspension of the G418-resistant polyclonal population.
-
Count the cells and dilute them in culture medium to a final concentration of approximately 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates.[1]
-
Incubate the plates at 37°C in a CO2 incubator.
-
After 7-14 days, visually inspect the plates under a microscope for wells containing single colonies.[10]
-
Expand the single-cell-derived colonies into larger culture vessels.
Characterization of the HEK293-GnRHR Stable Cell Line
A. Radioligand Binding Assay: This assay is used to determine the receptor density (Bmax) and the binding affinity (Kd) of Leuprolide.
Materials:
-
HEK293-GnRHR and parental HEK293 cell membranes
-
[125I]-Leuprolide (or another suitable radiolabeled GnRH agonist)
-
Unlabeled Leuprolide
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from both HEK293-GnRHR and parental HEK293 cells.
-
Saturation Binding:
-
Incubate a fixed amount of cell membrane protein with increasing concentrations of [125I]-Leuprolide.
-
For each concentration, run parallel incubations with an excess of unlabeled Leuprolide to determine non-specific binding.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of [125I]-Leuprolide and fit the data using non-linear regression to determine Bmax and Kd.
-
B. Functional Assays:
i. Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following GnRH receptor activation.
Materials:
-
HEK293-GnRHR and parental HEK293 cells
-
Fluo-4 AM or another calcium-sensitive dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Leuprolide
-
A fluorescence plate reader with an injection module
Protocol:
-
Seed HEK293-GnRHR and parental HEK293 cells in a black, clear-bottom 96-well plate and grow overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject different concentrations of Leuprolide into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis:
-
Determine the peak fluorescence intensity for each Leuprolide concentration.
-
Plot the change in fluorescence against the log of the Leuprolide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
ii. IP-One Accumulation Assay: This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
Materials:
-
HEK293-GnRHR and parental HEK293 cells
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer (containing LiCl)
-
Leuprolide
-
HTRF-compatible plate reader
Protocol:
-
Seed HEK293-GnRHR and parental HEK293 cells in a suitable microplate and grow overnight.
-
Replace the culture medium with stimulation buffer containing various concentrations of Leuprolide.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the Leuprolide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing a stable GnRH receptor-expressing cell line.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A semi-mechanistic integrated pharmacokinetic/pharmacodynamic model of the testosterone effects of the gonadotropin-releasing hormone agonist leuprolide in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of GnRH receptor gene in human ectopic endometrial cells and inhibition of their proliferation by leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 7. AID 1920067 - Human gonadotropin-releasing hormone receptor (GnRHR) small molecule agonists, calcium flux assay in GnRHR-HEK293 cells: Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Experiments with Novel LHRH Analogs
Disclaimer: The following information is a generalized guide for researchers working with novel Luteinizing Hormone-Releasing Hormone (LHRH) analogs. The specific peptide, (D-Leu6,pro-nhet9)-lhrh (4-9), is available from research chemical suppliers but lacks published in vivo data to guide specific dosage and protocols.[1][2][3][4] Researchers must conduct careful dose-finding studies for any new LHRH analog.
This guide provides a framework for optimizing the in vivo dosage of novel LHRH analogs, using established principles and data from well-characterized analogs like Leuprolide and Goserelin as examples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LHRH analogs?
A1: LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a key regulator of the reproductive system.[5] It is secreted from the hypothalamus and stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] These gonadotropins, in turn, regulate the production of sex steroids like testosterone (B1683101) and estrogen.[7]
LHRH analogs are synthetic peptides that mimic the action of natural LHRH.[8]
-
Agonists: Initially, LHRH agonists stimulate the LHRH receptors, causing a temporary surge in LH and FSH.[9] However, continuous administration leads to the downregulation of these receptors and desensitization of the pituitary cells, resulting in a sustained suppression of gonadotropin and sex steroid production—a state often referred to as "medical castration".[10]
-
Antagonists: LHRH antagonists competitively block the LHRH receptors in the pituitary, leading to an immediate and rapid decrease in LH and FSH production without the initial surge seen with agonists.[7][8]
The specific peptide (D-Leu6,pro-nhet9)-lhrh (4-9) is a fragment of an LHRH analog. Its exact mechanism (agonist vs. antagonist activity) would need to be determined experimentally.
Q2: How do I prepare a novel LHRH analog for in vivo administration?
A2: Proper formulation is critical for the stability and bioavailability of peptide therapeutics.[11] Peptides are often supplied in a lyophilized (freeze-dried) form and require careful reconstitution.
-
Solubility Testing: Begin by testing the solubility of a small amount of the peptide in sterile, distilled water. If it is insoluble, consult the peptide's properties. For neutral, hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with a sterile aqueous buffer (e.g., PBS), may be necessary.[12]
-
Formulation Components: To enhance stability, consider using buffered solutions (e.g., phosphate (B84403) or histidine buffers) at an optimal pH.[11] Excipients such as sucrose (B13894) can act as stabilizers, and surfactants like Polysorbate 20 can prevent aggregation.[11][12]
-
Sterility: All formulations for in vivo use must be sterile. Reconstitute the peptide in a sterile diluent and filter the final solution through a 0.22 µm filter if necessary.[11]
Q3: What are the common routes of administration for peptide drugs in animal models?
A3: Due to their susceptibility to degradation in the gastrointestinal tract, peptides are typically administered via parenteral routes.[11] The choice depends on the desired pharmacokinetic profile.
-
Subcutaneous (SC): This route is common for sustained-release formulations and generally results in slower absorption and longer duration of action.
-
Intraperitoneal (IP): Often used in rodent studies for systemic delivery.
-
Intravenous (IV): Provides immediate and 100% bioavailability, leading to a rapid onset of action but often a shorter half-life unless formulated for extended release.
Q4: How do I determine the starting dose for my in vivo experiment?
A4: A dose-finding study is essential.[13] This typically involves a dose-escalation design where different groups of animals receive increasing doses of the compound.[14] Start with a low dose, informed by any available in vitro data (e.g., receptor binding affinity, EC50) or data from similar compounds. For LHRH analogs, doses can range widely. For example, a dose of 10 µg/kg of leuprolide has been shown to be effective in testing the pituitary-gonadal axis.[15] Monitor for both efficacy (e.g., changes in hormone levels) and toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Biological Response | Peptide Degradation: Improper storage or handling; multiple freeze-thaw cycles. | Store lyophilized peptide at -20°C or -80°C.[16] Aliquot into single-use amounts to avoid freeze-thaw cycles.[12] |
| Low Bioavailability: Poor solubility or aggregation of the peptide in the formulation. | Re-evaluate the formulation. Test different pH levels, buffers, or the addition of solubilizing agents like a small amount of DMSO or surfactants.[12] | |
| Incorrect Dosage: The administered dose is too low to elicit a response. | Perform a dose-response study, systematically increasing the dose to find the effective range.[13][17] | |
| Inactive Peptide: The peptide itself may not be active or may have lost activity. | Verify the peptide's purity and integrity via analytical methods like HPLC and Mass Spectrometry. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration errors. | Ensure precise and consistent preparation of formulations. Use proper animal handling and injection techniques for the chosen administration route.[11] |
| Biological Contamination: Endotoxin (B1171834) contamination in the peptide preparation can cause unwanted immune responses. | Use peptides with guaranteed low endotoxin levels for in vivo studies.[16] | |
| Peptide Instability in Solution: The peptide may be degrading in the formulation over the course of the experiment. | Prepare fresh dosing solutions immediately before use. If storage is necessary, conduct stability studies for your specific formulation. | |
| Adverse Events or Toxicity | Dose is Too High: The administered dose is in the toxic range. | Reduce the dose. The maximum tolerated dose (MTD) should be determined during dose-finding studies. |
| Off-Target Effects: The peptide may be interacting with other biological targets. | Monitor for a range of clinical signs of toxicity. Consider mechanistic studies to investigate off-target binding. | |
| Histamine (B1213489) Release: Some peptide analogs can cause histamine release, leading to anaphylactoid reactions. | This is a known issue for some GnRH antagonists.[18] Observe animals closely after administration. If this is a concern, consider pre-treatment with antihistamines in pilot studies. |
Data Presentation: Pharmacokinetics of Known LHRH Agonists
The following tables provide example pharmacokinetic data for well-established LHRH agonists. These values can serve as a benchmark when characterizing a novel analog.
Table 1: Pharmacokinetic Parameters of LHRH Agonists
| Parameter | Leuprolide | Goserelin | Buserelin | Triptorelin |
| Bioavailability (SC) | ~98% | ~90% | ~70% | ~100% |
| Time to Peak (Depot) | 1-4 hours (initial peak) | 2-4 hours (initial peak) | ~2 hours (initial peak) | 1-3 hours (initial peak) |
| Half-life (IV) | ~3 hours | ~4.2 hours | ~80 minutes[19] | ~7.6 hours[20] |
| Elimination | Primarily renal | Primarily renal | Renal and hepatic | Renal |
Note: Data is compiled from various sources and may vary based on formulation (e.g., depot vs. immediate release) and species.
Table 2: Example Dosing for Depot Formulations in Clinical Use
| LHRH Agonist | Formulation | Dose | Dosing Interval |
| Leuprolide Acetate | Intramuscular Depot | 7.5 mg | 1 Month |
| 22.5 mg | 3 Months | ||
| 30 mg | 4 Months | ||
| Goserelin Acetate | Subcutaneous Implant | 3.6 mg | 1 Month |
| 10.8 mg | 3 Months[21] | ||
| Triptorelin Pamoate | Intramuscular Depot | 3.75 mg[20] | 1 Month |
| 11.25 mg | 3 Months |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
Objective: To determine the effective dose range and maximum tolerated dose (MTD) of a novel LHRH analog in a rodent model (e.g., male Sprague-Dawley rats).
Methodology:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Peptide Formulation: Prepare a stock solution of the LHRH analog in a sterile vehicle (e.g., PBS with 0.1% BSA). Prepare serial dilutions to create dosing solutions for each group.
-
Group Allocation: Randomly assign animals to groups (n=5-8 per group). Include a vehicle control group and at least 3-4 dose groups (e.g., 1, 10, 50, 100 µg/kg).
-
Administration: Administer the peptide via the chosen route (e.g., subcutaneous injection).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity (e.g., changes in weight, activity, grooming).
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at several time points post-dose (e.g., 2, 8, 24, 48 hours). The time points should be chosen to capture the expected pharmacodynamic effect (e.g., initial LH surge followed by suppression).
-
-
Hormone Analysis: Analyze plasma or serum samples for LH and testosterone levels using a validated method (e.g., ELISA).
-
Data Analysis: Plot the dose-response curves for hormone suppression. Determine the ED50 (effective dose for 50% of maximal response) and identify the MTD.
Protocol 2: Peptide Formulation and Stability Test
Objective: To develop a stable, soluble formulation for the novel LHRH analog.
Methodology:
-
Solubility Screening:
-
Attempt to dissolve a small, known amount of the lyophilized peptide in different sterile solvents (e.g., water, PBS, 5% dextrose).
-
If insoluble, try adding a small percentage (e.g., 5-10%) of a co-solvent like DMSO or ethanol, followed by dilution in an aqueous buffer.
-
Test different pH values (e.g., pH 5, 7.4, 8.5) to find the optimal pH for solubility.
-
-
Excipient Screening:
-
Prepare small batches of the peptide in the best solvent/buffer system identified above.
-
Add potential stabilizing excipients to different batches (e.g., sucrose, mannitol, polysorbate 80).
-
-
Stability Assessment:
-
Store aliquots of each formulation at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by Reverse-Phase HPLC (RP-HPLC) to assess the percentage of intact peptide remaining.
-
Visually inspect for precipitation or cloudiness.[12]
-
-
Selection: Choose the formulation that provides the best solubility and maintains the highest percentage of intact peptide over time under the intended storage and use conditions.
Visualizations
Caption: Generalized LHRH receptor signaling pathway in pituitary gonadotrophs.[22][23]
Caption: Experimental workflow for in vivo dosage optimization of a novel peptide.
Caption: Troubleshooting decision tree for in vivo peptide experiments.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (D-Leu6,Pro-NHEt 9)-LHRH (4-9) | 202333-85-5 | FL109153 [biosynth.com]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of (D-Leu6)-des Gly-NH2 10-LHRH ethylamide against prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacr.org [aacr.org]
- 15. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Dose relationship between GnRH antagonists and pituitary suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cancernetwork.com [cancernetwork.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
Technical Support Center: Enhancing Leuprolide Bioavailability in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Leuprolide in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in improving the oral bioavailability of Leuprolide?
A1: Leuprolide is a peptide drug, and its oral delivery is primarily hampered by two main factors: enzymatic degradation in the gastrointestinal tract and poor permeation across the intestinal mucosa. Its high molecular weight and hydrophilic nature limit its passive diffusion. Overcoming these barriers is the principal challenge in developing an effective oral formulation.
Q2: Which animal model is most suitable for studying the sublingual absorption of Leuprolide?
A2: Studies have shown that the monkey is a preferred animal model for evaluating the sublingual absorption of Leuprolide. The extent and rate of absorption in monkeys are more comparable to humans than in dogs, where absorption is significantly higher.[1]
Q3: What is the typical subcutaneous bioavailability of Leuprolide in animal models?
A3: The subcutaneous bioavailability of Leuprolide solution in rats has been calculated to be approximately 50.60%.[2][3] In healthy humans, subcutaneous injection is considered highly bioavailable, at around 94% compared to intravenous administration.[4]
Q4: Can nanoparticulate systems significantly improve the oral bioavailability of Leuprolide?
A4: Yes, nanoparticulate systems have demonstrated the potential to significantly enhance the oral bioavailability of Leuprolide. For instance, a study using polyacrylic acid (PAA)-based nanoparticles showed a 4.2-fold increase in relative oral bioavailability in Sprague-Dawley rats compared to a control tablet formulation.[5][6]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Leuprolide in Nanoparticles
-
Problem: You are experiencing low encapsulation efficiency of Leuprolide acetate (B1210297) in your nanoparticle formulation, particularly when preparing them in an aqueous medium.
-
Cause: Leuprolide acetate is water-soluble, which can lead to its poor partitioning into the hydrophobic core of nanoparticles during aqueous-based formulation processes.[6]
-
Solution:
-
Hydrophobic Ion Pairing: Introduce a hydrophobic counter-ion to Leuprolide acetate. A common method is to use sodium dodecyl sulphate (SDS) to form a hydrophobic ion pair with Leuprolide. This increases its lipophilicity, leading to better encapsulation within the nanoparticle matrix.[5][6]
-
Optimize Polymer Concentration: The concentration of the polymer used for the nanoparticles can influence encapsulation efficiency. Systematically vary the polymer concentration to find the optimal ratio that maximizes drug loading.
-
Process Parameters: Adjusting process parameters such as stirring speed, temperature, and the rate of addition of phases during nanoparticle preparation can also impact encapsulation efficiency.
-
Issue 2: High Initial Burst Release from In Situ Gelling Systems
-
Problem: Your in situ forming microparticle (ISM) system for Leuprolide delivery shows a high initial burst release shortly after administration.
-
Cause: A high initial burst release from PLGA-based ISM systems can be attributed to the high porosity of the microparticles formed in situ.[7] This allows for rapid diffusion of the surface-associated drug.
-
Troubleshooting Steps:
-
Increase Polymer Concentration: A higher polymer concentration in the formulation can lead to the formation of a denser, less porous microparticle structure upon injection, thereby reducing the initial burst release.[7]
-
Modify Oil Phase Properties: Increasing the amount and viscosity of the external oil phase used in the emulsification process can help in creating more robust microparticles with a lower initial drug release.[7]
-
Decrease Drug Loading: A lower drug loading can reduce the amount of drug adsorbed on the surface of the microparticles, consequently decreasing the burst effect.[7]
-
Choice of Polymer: Consider using a different polymer. For example, ISM systems made from poly(lactide) (PLA) have been shown to have a much lower initial release compared to those made from poly(lactide-co-glycolide) (PLGA).[7]
-
Issue 3: Inconsistent Pharmacokinetic Profiles in Rats
-
Problem: You are observing high inter-animal variability in the plasma concentrations of Leuprolide after administration.
-
Cause: Several factors can contribute to this variability, including the route of administration, the formulation itself, and physiological differences among the animals. For instance, intranasal administration in rats has been associated with intra-animal variability of 30-60%.[4]
-
Mitigation Strategies:
-
Refine Administration Technique: Ensure consistent and precise administration of the formulation. For oral gavage, ensure the dose is delivered directly to the stomach. For intranasal delivery, control the volume and placement of the dose.
-
Fasting: Ensure that all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of some oral formulations.[8]
-
Animal Strain and Health: Use a consistent strain, age, and weight of animals for your studies. Ensure all animals are healthy and free from any conditions that might affect drug absorption or metabolism.
-
Formulation Homogeneity: Ensure that the drug is uniformly dispersed in the delivery vehicle. For suspensions, proper mixing before each administration is crucial.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Leuprolide Formulations in Animal Models
| Formulation | Animal Model | Route of Administration | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (µgh/mL or ngh/mL) | Reference |
| PAA-Nanoparticulate Tablet | Sprague-Dawley Rat | Oral | 4.2-fold increase (relative) | 6.1 | 2.0 | 0.025 | [5][9] |
| PAA-Control Tablet | Sprague-Dawley Rat | Oral | - | 1.4 | 2.85 | 0.006 | [9] |
| Leuprolide Solution | Rat | Subcutaneous | 50.60 | - | - | 53.33 (ng·h/mL) | [2] |
| Sublingual Gel | Monkey | Sublingual | 2.7 | - | - | - | [1] |
| Sublingual Gel | Dog | Sublingual | 46.7 | - | - | - | [1] |
| Intranasal Solution | Rat | Intranasal | 8 - 46 | - | - | - | [4] |
| PLGA Nanoparticles | - | Intranasal (ex vivo) | - | - | - | Apparent Permeability: 5.0 x 10^4 cm/s | [10] |
| Plain Drug Solution | - | Intranasal (ex vivo) | - | - | - | Apparent Permeability: 2.0 x 10^4 cm/s | [10] |
Experimental Protocols
Protocol 1: Preparation of Leuprolide-Loaded Polyacrylic Acid (PAA) Nanoparticles
This protocol is based on the methodology described by Iqbal et al.[5][6][9]
1. Hydrophobic Ion Pairing:
- Dissolve Leuprolide acetate in deionized water.
- Prepare a separate aqueous solution of sodium dodecyl sulphate (SDS).
- Mix the two solutions, typically in a stoichiometric ratio, to allow for the formation of the hydrophobic Leuprolide-SDS ion pair. This complex will precipitate out of the solution.
- Isolate the precipitate by centrifugation, wash with deionized water to remove excess SDS and acetate, and then lyophilize the complex.
2. Nanoparticle Formulation by Interpolymer Complexation:
- Prepare a solution of polyacrylic acid (PAA) in deionized water.
- Prepare a separate solution of Pluronic F68 in deionized water.
- Disperse the lyophilized Leuprolide-SDS ion pair in the Pluronic F68 solution.
- Add the PAA solution to the Leuprolide-SDS/Pluronic F68 dispersion under constant stirring. The nanoparticles will form through interpolymer complexation.
- The resulting nanoparticle suspension can be used directly or lyophilized for further use, such as compression into tablets.
3. Characterization:
- Particle Size and Zeta Potential: Analyze the nanoparticle suspension using dynamic light scattering (DLS).
- Encapsulation Efficiency: Separate the nanoparticles from the aqueous phase by ultracentrifugation. Quantify the amount of free Leuprolide in the supernatant using a suitable analytical method like RP-HPLC. The encapsulation efficiency is calculated as the ratio of the entrapped drug to the total drug used.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This is a general protocol adapted from studies on oral Leuprolide delivery.[5][6][9]
1. Animal Preparation:
- Use male Sprague-Dawley rats (or another appropriate strain).
- Acclimatize the animals for at least one week before the experiment.
- Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
2. Formulation Administration:
- Prepare the Leuprolide formulation (e.g., nanoparticle suspension, solution, or tablet).
- Administer the formulation to the rats via oral gavage. For tablets, specialized devices may be required.
- A control group should receive a vehicle or a standard Leuprolide solution.
- A group receiving an intravenous injection of Leuprolide is necessary to determine absolute bioavailability.
3. Blood Sampling:
- Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
- Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -20°C or lower until analysis.
4. Sample Analysis:
- Quantify the concentration of Leuprolide in the plasma samples using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
5. Pharmacokinetic Analysis:
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using appropriate software (e.g., WinNonlin).[2]
Visualizations
References
- 1. Sublingual absorption of leuprolide: comparison between human and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of leuprolide acetate following nasal and inhalation delivery to rats and healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and in vivo evaluation of a new oral nanoparticulate dosage form for leuprolide based on polyacrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In situ forming microparticle system for controlled delivery of leuprolide acetate: influence of the formulation and processing parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PMON70 Systemic Delivery of Leuprolide via Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation and Optimization of Leuprolide Acetate Nanoparticles Using Response Surface Methodology: In Vitro and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (D-Leu6,pro-nhet9)-lhrh (4-9) in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (D-Leu6,pro-nhet9)-lhrh (4-9), a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, in cancer cell line models. This guide will help you understand and potentially overcome resistance to this class of therapeutic agents.
FAQs: Understanding (D-Leu6,pro-nhet9)-lhrh (4-9) and Resistance
Q1: What is (D-Leu6,pro-nhet9)-lhrh (4-9) and what is its primary mechanism of action in cancer?
(D-Leu6,pro-nhet9)-lhrh (4-9) is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is more commonly known as Leuprolide . Its primary application in cancer therapy, particularly for hormone-sensitive cancers like prostate and breast cancer, relies on two main mechanisms of action:
-
Indirect Action via the Pituitary-Gonadal Axis: Continuous administration of Leuprolide leads to the downregulation and desensitization of LHRH receptors in the pituitary gland.[1][2] This initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of their release.[1] The reduction in LH levels leads to a significant decrease in the production of gonadal sex steroids, such as testosterone (B1683101) in men and estrogen in women, thereby depriving hormone-dependent tumors of essential growth signals.[1]
-
Direct Action on Cancer Cells: Many cancer types, including prostate, breast, ovarian, and endometrial cancers, express LHRH receptors directly on the tumor cells.[2] Leuprolide can bind to these receptors and exert a direct anti-proliferative effect.[2] This direct action is often mediated through a Gαi protein-coupled signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5][6]
Q2: My cancer cell line is showing reduced sensitivity to (D-Leu6,pro-nhet9)-lhrh (4-9). What are the potential mechanisms of resistance?
Resistance to LHRH agonists like Leuprolide, particularly in the context of castration-resistant prostate cancer (CRPC), is a complex phenomenon driven by several molecular alterations. The primary mechanisms can be broadly categorized as:
-
Reactivation of Androgen Receptor (AR) Signaling (in AR-dependent cancers):
-
AR Amplification and Overexpression: The cancer cells may increase the number of copies of the AR gene or enhance its expression, making them hypersensitive to even minute levels of androgens.
-
AR Mutations: Mutations in the ligand-binding domain of the AR can alter its specificity, allowing it to be activated by other steroids or even converting AR antagonists into agonists.
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain can lead to continuous downstream signaling in the absence of androgens.[[“]][8]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that, when activated, can promote cell growth and proliferation independently of AR signaling.
-
MAPK (ERK) Pathway: Activation of the MAPK pathway can also drive cell proliferation and survival.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the progression of many cancers and can contribute to therapeutic resistance.[[“]]
-
-
Complete Androgen Receptor Independence:
-
Neuroendocrine Differentiation: Some cancer cells can undergo a change in their cellular identity, differentiating into neuroendocrine-like cells that do not depend on AR signaling for their growth and survival.[[“]]
-
Troubleshooting Guide: Addressing Experimental Issues
Issue 1: Decreased or No Response to (D-Leu6,pro-nhet9)-lhrh (4-9) Treatment
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare this to the parental (sensitive) cell line to quantify the fold-resistance. 2. Investigate Mechanism: Use Western blotting to analyze the expression levels of key proteins involved in resistance, such as the Androgen Receptor (AR) and its splice variants, and the phosphorylation status of proteins in bypass pathways like Akt and ERK. 3. Attempt to Re-sensitize: Consider combination therapies. For example, co-treatment with an inhibitor of a bypass pathway (e.g., a PI3K or MEK inhibitor) may restore sensitivity. |
| Incorrect Drug Concentration or Stability | 1. Verify Concentration: Ensure the stock solution was prepared correctly and has been stored under appropriate conditions to prevent degradation. 2. Perform a Fresh Dose-Response: Use a freshly prepared solution of (D-Leu6,pro-nhet9)-lhrh (4-9) to rule out issues with drug potency. |
| Cell Line Integrity | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Contamination: Regularly test for mycoplasma contamination, which can alter cellular responses. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments. 2. Monitor Cell Health: Only use cells that are in the logarithmic growth phase and exhibit healthy morphology. |
| Inconsistent Drug Treatment | 1. Precise Timing: Apply the treatment at the same point in the cell growth cycle for each experiment. 2. Uniform Application: Ensure the drug is evenly distributed across all wells or flasks. |
| Assay Performance | 1. Optimize Assay Conditions: For assays like MTT, ensure incubation times and reagent concentrations are optimized for your specific cell line. 2. Include Proper Controls: Always include untreated controls, vehicle controls, and positive controls for cell death or proliferation inhibition. |
Quantitative Data on Acquired Resistance
Table 1: Example of Acquired Resistance to Docetaxel (B913) in Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (nmol/L) | Resistant IC50 (nmol/L) | Fold Increase in Resistance |
| LNCaP | 0.78–1.06 | 49.50–50.65 | ~50-fold |
| C4-2B | 1.00–1.40 | 99.47–100.50 | ~77-fold |
| (Data adapted from a study on docetaxel resistance)[9] |
Table 2: Example of Acquired Resistance to Olaparib (B1684210) in Prostate Cancer Cell Lines
| Cell Line | Parental IC50 | Resistant IC50 | Fold Increase in Resistance |
| LNCaP | - | - | 4.41-fold |
| C4-2B | - | - | 28.9-fold |
| DU145 | - | - | 3.78-fold |
| (Data adapted from a study on olaparib resistance)[10] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.[6][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of (D-Leu6,pro-nhet9)-lhrh (4-9) for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
Apoptosis (Annexin V) Assay
This protocol is for detecting apoptosis through the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with (D-Leu6,pro-nhet9)-lhrh (4-9) as required for your experiment.
-
Cell Harvesting: Gently harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This protocol is for analyzing the expression of specific proteins.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Resistance Mechanisms
Direct Anti-proliferative Signaling of (D-Leu6,pro-nhet9)-lhrh (4-9)
Caption: LHRH agonist signaling pathway in cancer cells.
Bypass Pathways Contributing to Resistance
Caption: Key bypass signaling pathways in drug resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for resistance mechanism investigation.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel insights into G protein and G protein-coupled receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resistance to Antiandrogens in Prostate Cancer: Is It Inevitable, Intrinsic or Induced? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leuprolide Incubation in Cell Culture Assays
Welcome to the technical support center for optimizing Leuprolide incubation in your cell culture assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for Leuprolide in cell culture?
A common starting point for Leuprolide incubation is 24 hours. However, the optimal time can vary significantly depending on the cell type, Leuprolide concentration, and the specific biological endpoint being measured. It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal incubation period for your specific experimental conditions.[1]
Q2: What concentration of Leuprolide should I use in my cell culture experiments?
The effective concentration of Leuprolide is cell-type dependent. Published studies have used a range of concentrations, from the nanomolar (nM) to the micromolar (µM) range. For example, concentrations between 5-20 ng/mL have shown effects on cell growth and apoptosis in primary human prostate carcinoma cells[2], while concentrations up to 1000 ng/mL have been used to show suppressive effects on endometrioma cells.[3] A dose-response experiment is crucial to identify the optimal concentration for your cell line that elicits the desired biological effect without causing cytotoxicity.
Q3: How does Leuprolide work in cell culture?
Leuprolide is a synthetic gonadotropin-releasing hormone (GnRH) agonist.[4][5] It binds to GnRH receptors (GnRHR) on cells.[6][7] Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[4][5] However, with continuous exposure, as in a cell culture setting, it leads to the desensitization and downregulation of the GnRH receptors.[4][5] This ultimately suppresses the signaling pathway, leading to decreased sex hormone synthesis (e.g., testosterone (B1683101) and estradiol) in relevant cell types and can have direct anti-proliferative effects on certain cancer cells.[1][4]
Q4: What are the signs of sub-optimal Leuprolide incubation time?
-
Too short: You may observe no significant effect or a transient "flare" effect, such as a temporary increase in the expression of downstream genes or hormone production, without the subsequent suppression.
-
Too long: This can lead to excessive cytotoxicity, cell detachment, or secondary effects not directly related to the GnRH receptor pathway, confounding your results.
Q5: How should I prepare and store Leuprolide for cell culture?
Leuprolide acetate (B1210297) is typically supplied as a lyophilized powder or a sterile solution. For cell culture, it is advisable to prepare a concentrated stock solution in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or not reproducible results | 1. Variable cell health and passage number: Cells that are unhealthy, too confluent, or at a high passage number can respond differently.[8] 2. Inconsistent Leuprolide preparation: Repeated freeze-thaw cycles of the stock solution can degrade the peptide. 3. Variable seeding density: Different starting cell numbers will affect the final readout.[8] | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.[8] 2. Aliquot the Leuprolide stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Optimize and maintain a consistent cell seeding density for all experiments.[8] |
| High Cell Toxicity or Death | 1. Leuprolide concentration is too high: Some cell lines may be more sensitive to higher concentrations. 2. Incubation time is too long: Prolonged exposure can lead to off-target effects and cell death. 3. Solvent toxicity: If using a solvent like DMSO, high final concentrations can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range based on literature for a similar cell type. 2. Conduct a time-course experiment to find the optimal incubation period that achieves the desired effect without excessive cytotoxicity. 3. Ensure the final concentration of any solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability. |
| No Observable Effect | 1. Cell line does not express GnRH receptors: Leuprolide's primary mechanism is through the GnRH receptor. 2. Incubation time is too short: The downstream effects of receptor downregulation may take time to become apparent.[4] 3. Leuprolide concentration is too low: The concentration may be insufficient to elicit a measurable response. 4. Degraded Leuprolide: Improper storage or handling may have degraded the compound. | 1. Confirm GnRH receptor expression in your cell line via RT-PCR, Western blot, or immunofluorescence. 2. Perform a time-course experiment, extending the incubation period (e.g., up to 72 hours or longer).[1] 3. Conduct a dose-response study with a wider range of concentrations. 4. Use a fresh vial or a newly prepared stock solution of Leuprolide. |
| Initial "Flare" Effect Observed, but Not Suppression | 1. Incubation time is not long enough: The initial agonistic effect occurs before the receptor downregulation and subsequent suppression.[4][5] | 1. Extend the incubation time. Full suppression of the pathway typically occurs within 2-4 weeks in vivo, suggesting that longer incubation times in vitro may be necessary to observe the full suppressive effect.[4] |
Quantitative Data Summary
The following table summarizes typical experimental parameters for Leuprolide in various cell culture assays based on published literature. These values should be used as a starting point for optimization in your specific experimental system.
| Cell Line Type | Assay Type | Leuprolide Concentration Range | Incubation Time Range | Observed Effect |
| Endometrioma Cells | Cell Growth Assay | 1 - 1000 ng/mL | Not specified, but likely ≥ 24h | Inhibition of cell growth at higher concentrations[3] |
| Prostate Cancer (Primary Culture) | Cell Growth (MTT), Apoptosis (COMET) | 5 - 20 ng/mL | Not specified | Reduction in cell growth rate and increase in DNA fragmentation[2] |
| Prostate Cancer (LNCaP, PC-3) | Cell Proliferation, PSA Gene Expression | Not specified | Various intervals | Counteracts androgen-stimulated proliferation in LNCaP; Inhibits EGF-stimulated proliferation in PC-3[9] |
| Prostate Cancer (PC-3) | GnRH Receptor Expression | Low and High (not specified) | 4, 6, 12, 18, 24, 30 days | Post-transcriptional enhancement of GnRH receptor expression[10] |
| Breast Cancer (MCF-7, ZR-75-1, CG-5) | Cell Growth Assay | 10⁻⁶ M | Not specified | Inhibited estradiol-induced cell growth[11] |
| Various Cancer Cell Lines | Proliferation (MTT) | Varies | 24, 48, 72 hours | General timeframe for assessing antiproliferative effects[1] |
Experimental Protocols
Protocol 1: Determining Optimal Leuprolide Incubation Time via Cell Viability Assay (e.g., MTT)
This protocol provides a framework for identifying the optimal incubation time for Leuprolide by assessing its impact on cell viability.
-
Cell Seeding:
-
Culture your chosen cell line to mid-log phase.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Incubate overnight (16-24 hours) to allow for cell attachment.
-
-
Leuprolide Preparation and Treatment:
-
Prepare a concentrated stock solution of Leuprolide in a suitable sterile solvent.
-
On the day of the experiment, prepare serial dilutions of Leuprolide in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Leuprolide or vehicle control.
-
-
Time-Course Incubation:
-
Treat the cells for a range of time points (e.g., 6, 12, 24, 48, 72 hours). Dedicate separate plates or sets of wells for each time point.
-
-
Cell Viability Assay (MTT):
-
At the end of each incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control for each time point.
-
Plot cell viability (%) against the incubation time for each Leuprolide concentration to determine the optimal duration for your desired effect.
-
Protocol 2: Assessing Downstream Gene Expression via RT-qPCR
This protocol outlines how to measure changes in the expression of a target gene downstream of the GnRH receptor following Leuprolide treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with the optimized concentration of Leuprolide (determined from dose-response experiments) and a vehicle control for various time points (e.g., 4, 8, 16, 24, 48 hours).
-
-
RNA Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based buffer).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the Leuprolide-treated samples to the vehicle control at each time point.
-
Plot the fold change in gene expression against incubation time to identify the temporal dynamics of Leuprolide's effect.
-
Visualizations
Caption: Leuprolide signaling pathway via the GnRH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell growth effects of leuprolide on cultured endometrioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative effect of leuprorelin acetate, alone or combined with tamoxifen or medroxyprogesterone acetate, on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (D-Leu6,pro-nhet9)-lhrh (4-9) and Related LHRH Analogs
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for LHRH agonists like (D-Leu6,pro-nhet9)-lhrh (4-9)?
A1: LHRH agonists are synthetic analogs of the naturally occurring Gonadotropin-Releasing Hormone (GnRH).[1][2][3] Initially, they stimulate the GnRH receptors in the pituitary gland, leading to a transient increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn stimulates the gonads to produce sex hormones like testosterone (B1683101) and estrogen.[4][5] However, continuous administration of these agonists leads to downregulation and desensitization of the GnRH receptors on the pituitary gonadotrophs.[4] This results in a profound and sustained suppression of LH and FSH secretion, leading to a state of "medical castration" where gonadal hormone production is significantly reduced.[4] Some LHRH analogs may also have direct effects on various tissues that express LHRH receptors.[4][6]
Q2: We are observing a high degree of variability in the suppression of testosterone levels in our rat model. What are the potential causes?
A2: High variability in testosterone suppression is a common issue and can be attributed to several factors:
-
Animal-Specific Factors:
-
Strain: Different rat strains (e.g., Wistar, Sprague-Dawley) can exhibit different sensitivities to LHRH agonists.[7][8]
-
Age and Sexual Maturation: The responsiveness of the pituitary-gonadal axis to LHRH can be age-dependent. Prepubertal, pubertal, and adult animals may respond differently.[9]
-
Individual Physiology: Underlying differences in individual animal metabolism and receptor density can contribute to varied responses.
-
-
Experimental Procedure Factors:
-
Route and Consistency of Administration: The method of administration (e.g., subcutaneous, intraperitoneal, intravenous) significantly affects the bioavailability and pharmacokinetics of the peptide.[9][10] Inconsistent administration techniques can lead to variable dosing.
-
Dosage: The dose of the LHRH agonist is critical. Suboptimal or excessively high doses can lead to inconsistent or unexpected effects.[11]
-
Stress: High levels of stress can influence an animal's hormonal baseline and response to treatment.
-
-
Compound-Related Factors:
-
Formulation and Stability: The stability and formulation of the peptide can impact its efficacy. Ensure proper storage and handling.
-
Pharmacokinetics: LHRH analogs can have short half-lives, and the dosing frequency needs to be sufficient to maintain receptor desensitization.[10]
-
Q3: Can the initial "flare-up" effect of LHRH agonists contribute to experimental variability?
A3: Yes. The initial agonistic action of these compounds causes a transient surge in LH, FSH, and consequently, gonadal steroids.[4][5] The magnitude and duration of this "flare" can vary between animals and may influence the initial state of the experimental model, potentially contributing to variability in endpoints measured early in the treatment course. For long-term studies, this initial flare is less likely to be a source of variability in the sustained suppression phase.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Inhibition in Xenograft Models
Question: We are using (D-Leu6,pro-nhet9)-lhrh (4-9) in a prostate cancer xenograft model and observing highly variable tumor growth inhibition between animals in the same treatment group. What can we do to improve consistency?
Answer:
Variability in tumor growth inhibition in response to LHRH agonists can be multifactorial. Consider the following troubleshooting steps:
1. Standardize Animal and Tumor Model:
-
Animal Strain: Use a consistent, well-characterized, and if possible, inbred animal strain to minimize genetic variability.
-
Age and Weight: Ensure all animals are within a narrow age and weight range at the start of the experiment.
-
Tumor Inoculation: Standardize the number of cells, injection volume, and anatomical location for tumor inoculation. Monitor initial tumor growth and randomize animals into treatment groups only when tumors reach a specific, uniform size.
2. Refine Dosing and Administration Protocol:
-
Route of Administration: Subcutaneous injection is a common route for these peptides.[7][12] Ensure that the injection technique is consistent across all animals and technicians. For continuous exposure, consider using osmotic minipumps.[8]
-
Dose-Response Pilot Study: If not already established, perform a pilot study to determine the optimal dose for consistent efficacy in your specific model.
-
Vehicle Control: Ensure the vehicle used to dissolve the peptide is consistent and does not have any biological effects.
3. Monitor Key Pharmacodynamic Markers:
-
Hormone Levels: Periodically measure serum testosterone levels to confirm that a state of medical castration has been achieved and is maintained in all treated animals. High variability in testosterone levels will directly translate to variable tumor growth.
-
Body Weight: Monitor animal body weight regularly as an indicator of general health and response to treatment.
Logical Flow for Troubleshooting Response Variability
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academic.oup.com [academic.oup.com]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of administration and subsequent cessation of buserelin on cancellous bone of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition of 3H-labelled buserelin continuously infused into rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the age-dependent nature of the response to LHRH given via different routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Dose-finding study of triptorelin acetate for prevention of a premature LH surge in IVF: a prospective, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Mitigating the Initial Flare-Up Effect of Leuprolide in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the initial flare-up phenomenon associated with Leuprolide administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the Leuprolide-induced flare-up effect?
A1: The flare-up effect is a transient surge in gonadotropin hormones—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—that occurs shortly after the initial administration of Leuprolide, a Gonadotropin-Releasing Hormone (GnRH) agonist. This initial agonistic action stimulates the GnRH receptors in the pituitary gland, leading to a temporary increase in testosterone (B1683101) (in males) and estrogen (in females) before the receptors are downregulated, which then leads to long-term suppression.
Q2: What is the typical duration of the flare-up effect in research models?
A2: The duration of the flare-up can vary depending on the animal model and the dosage of Leuprolide used. Generally, in rodents, the peak in LH and FSH levels is observed within the first 24-48 hours after administration.[1] Testosterone levels in male rodents can peak around day 3 and remain elevated for approximately 7 to 10 days before declining to castrate levels by 2 to 4 weeks.[2]
Q3: Why is it important to mitigate the flare-up effect in my research?
A3: Mitigating the initial hormonal surge is critical in many research contexts, particularly in studies involving hormone-sensitive cancers or other endocrine-related conditions. The transient increase in testosterone or estrogen can lead to a temporary acceleration of disease progression, confounding experimental results and potentially causing adverse effects in animal models, such as increased bone pain or tumor growth.[3]
Q4: What are the primary strategies to mitigate the Leuprolide flare-up?
A4: The two main strategies to counteract the Leuprolide-induced flare are:
-
Co-administration with an Anti-androgen: This involves the concurrent administration of an androgen receptor antagonist, such as flutamide (B1673489) or bicalutamide (B1683754), which blocks the action of the increased testosterone at the target tissue.
-
Use of a GnRH Antagonist: GnRH antagonists, such as degarelix (B1662521), competitively bind to and block GnRH receptors in the pituitary gland, preventing the initial surge in LH and FSH altogether. This leads to a rapid and direct suppression of hormone production.
Troubleshooting Guides
Problem 1: I'm still observing a significant testosterone/estrogen spike despite co-administering an anti-androgen.
-
Possible Cause 1: Incorrect timing of anti-androgen administration.
-
Solution: For optimal efficacy, the anti-androgen should be administered prior to or simultaneously with the first dose of Leuprolide. Starting the anti-androgen a few days to a week before Leuprolide ensures that the androgen receptors are sufficiently blocked when the testosterone surge begins.
-
-
Possible Cause 2: Insufficient dosage of the anti-androgen.
-
Solution: Review the literature for appropriate dosing regimens for the specific animal model and anti-androgen being used. Dosages may need to be adjusted based on the weight and metabolic rate of the animals. For instance, in rats, flutamide has been effectively used at doses of 15 mg/kg.[4]
-
-
Possible Cause 3: Suboptimal bioavailability of the anti-androgen.
-
Solution: Ensure the anti-androgen is prepared and administered correctly to ensure maximal absorption. Check the solubility and stability of your formulation. Consider the route of administration (e.g., oral gavage, subcutaneous injection) and its impact on drug absorption.
-
Problem 2: My experimental animals are showing signs of toxicity or adverse effects.
-
Possible Cause 1: Side effects of the anti-androgen.
-
Solution: Anti-androgens like flutamide can have their own side effect profile, including potential liver toxicity.[5] Monitor the animals closely for any signs of distress. If toxicity is suspected, consider reducing the dose of the anti-androgen or switching to an alternative with a different safety profile, such as bicalutamide, which has been shown to have a lower incidence of diarrhea compared to flutamide.[3][6]
-
-
Possible Cause 2: Improper drug formulation or administration.
Problem 3: I'm not achieving consistent suppression of hormone levels after the initial flare period.
-
Possible Cause 1: Inadequate dose or frequency of Leuprolide administration.
-
Possible Cause 2: Development of resistance or escape.
-
Solution: In long-term studies, some models may exhibit hormonal escape. It is crucial to regularly monitor hormone levels (LH, FSH, and testosterone/estrogen) to ensure continued suppression. If escape is observed, re-evaluate the experimental design and consider alternative or combination therapies.
-
Problem 4: My in vitro results with Leuprolide are inconsistent.
-
Possible Cause 1: Cell line variability.
-
Solution: Ensure you are using a well-characterized cell line that expresses the GnRH receptor. The expression levels can vary between cell lines and even between passages of the same cell line. Regular authentication of your cell line is recommended.
-
-
Possible Cause 2: Issues with cell culture conditions.
-
Possible Cause 3: Instability of Leuprolide in culture media.
-
Solution: Prepare fresh solutions of Leuprolide for each experiment. The stability of peptides in culture media can be limited.
-
Data Presentation
Table 1: Comparative Efficacy of Flare Mitigation Strategies on Hormone Levels (Illustrative Preclinical Data)
| Treatment Group | Peak LH (% of Baseline) | Peak Testosterone (% of Baseline) | Time to Testosterone Nadir (Days) |
| Leuprolide Alone | ~350% | ~150-200% | 21-28 |
| Leuprolide + Flutamide | ~350% | ~150-200% (but action is blocked) | 21-28 |
| GnRH Antagonist (e.g., Degarelix) | No significant increase | Rapid decrease from baseline | 3-7 |
Note: The values in this table are approximations derived from multiple sources for illustrative purposes and may vary depending on the specific experimental model and conditions.[2][11][14]
Experimental Protocols
Protocol 1: In Vivo Mitigation of Leuprolide Flare with Flutamide in a Rat Prostate Cancer Model
Objective: To evaluate the efficacy of flutamide in mitigating the effects of Leuprolide-induced testosterone flare in a xenograft model of prostate cancer in rats.
Materials:
-
Male immunodeficient rats (e.g., Nude or SCID)
-
Prostate cancer cells (e.g., LNCaP)
-
Leuprolide acetate (B1210297)
-
Flutamide
-
Sterile saline
-
Vehicle for flutamide (e.g., corn oil)
-
ELISA kits for rat LH, FSH, and testosterone[15][16][17][18][19]
Methodology:
-
Animal Acclimatization and Tumor Inoculation:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Subcutaneously inoculate rats with prostate cancer cells.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment Administration:
-
Randomize animals into three groups:
-
Group A: Vehicle control
-
Group B: Leuprolide alone
-
Group C: Leuprolide + Flutamide
-
-
Flutamide Administration (Group C): Begin oral gavage of flutamide (e.g., 15 mg/kg) dissolved in vehicle daily, starting 3-7 days before the first Leuprolide injection and continuing for the duration of the study.[4]
-
Leuprolide Administration (Groups B and C): On Day 0, administer a subcutaneous injection of Leuprolide acetate (e.g., 0.1-0.4 mg/kg).[4] Depending on the formulation, subsequent injections may be required.
-
-
Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Record animal body weights 2-3 times per week.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (Day 0) and at multiple time points post-Leuprolide injection (e.g., 2 hours, 24 hours, 3 days, 7 days, 14 days, 21 days, and 28 days).
-
-
Biochemical Analysis:
-
Process blood samples to obtain serum or plasma.
-
Measure serum concentrations of LH, FSH, and testosterone using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare tumor growth rates, body weights, and hormone concentration profiles between the different treatment groups using appropriate statistical methods (e.g., ANOVA, t-tests).
-
Protocol 2: In Vitro Assessment of GnRH Receptor Signaling Flare
Objective: To characterize the initial signaling cascade (flare) upon GnRH receptor activation by Leuprolide in a cell-based assay.
Materials:
-
GnRH receptor-expressing cell line (e.g., LNCaP, or a recombinant cell line)
-
Cell culture medium and supplements
-
Leuprolide acetate
-
A GnRH antagonist (e.g., Cetrorelix)
-
Luciferase reporter gene assay kit (e.g., with a c-fos promoter)[20] or a calcium flux assay kit[6]
Methodology:
-
Cell Culture and Plating:
-
Culture the GnRH receptor-expressing cells under standard conditions.
-
For a luciferase assay, transfect the cells with the reporter plasmid and a control plasmid, then plate in a multi-well plate. For a calcium flux assay, plate the cells in a multi-well plate.
-
-
Treatment:
-
Starve the cells in serum-free medium for a few hours before treatment.
-
Add different concentrations of Leuprolide to the wells.
-
For antagonist experiments, pre-incubate the cells with the GnRH antagonist for a specified time (e.g., 30-60 minutes) before adding Leuprolide.
-
-
Signal Detection:
-
Luciferase Assay: After a set incubation time with Leuprolide (e.g., 4-6 hours), lyse the cells and measure luciferase activity according to the manufacturer's protocol.[20]
-
Calcium Flux Assay: Immediately after adding Leuprolide, measure the intracellular calcium mobilization using a fluorescent plate reader.
-
-
Data Analysis:
-
Normalize the reporter gene activity or calcium signal to a control (e.g., vehicle-treated cells).
-
Generate dose-response curves for Leuprolide and determine the EC50.
-
Evaluate the inhibitory effect of the GnRH antagonist.
-
Visualizations
Caption: GnRH Receptor Signaling Pathway Initiating the Flare-Up.
Caption: Experimental Workflow for Evaluating Flare Mitigation.
Caption: Logic Diagram for Selecting a Flare Mitigation Strategy.
References
- 1. urotoday.com [urotoday.com]
- 2. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicalutamide vs Flutamide Comparison - Drugs.com [drugs.com]
- 4. [Combination effect of flutamide and leuprorelin acetate on growth of Dunning R3327-H prostatic adenocarcinoma in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled trial of Casodex (bicalutamide) vs. flutamide, each in combination with luteinising hormone-releasing hormone analogue therapy in patients with advanced prostate cancer. Casodex Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A controlled trial of bicalutamide versus flutamide, each in combination with luteinizing hormone-releasing hormone analogue therapy, in patients with advanced prostate cancer. Casodex Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. lupronprostatecancer.com [lupronprostatecancer.com]
- 11. corning.com [corning.com]
- 12. 細胞培養疑難排解 [sigmaaldrich.com]
- 13. 细胞培养污染故障排除 [sigmaaldrich.com]
- 14. urotoday.com [urotoday.com]
- 15. Mouse/Rat Testosterone ELISA Kit (ab285350) | Abcam [abcam.com]
- 16. Mouse Testosterone ELISA Kit | Crystal Chem [crystalchem.com]
- 17. Mouse Testosterone Rapid ELISA Kit (EELR009) - Invitrogen [thermofisher.com]
- 18. Mouse LH (Luteinizing Hormone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. Mouse Testosterone ELISA Kit (A73972) [antibodies.com]
- 20. Cost-effectiveness analysis comparing degarelix with leuprolide in hormonal therapy for patients with locally advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Leuprolide Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Leuprolide in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Leuprolide in long-term studies?
A1: Leuprolide is a potent gonadotropin-releasing hormone (GnRH) receptor agonist.[1][2][3] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a transient increase in sex hormones like testosterone (B1683101).[1][4][5][6] However, with continuous, long-term administration, Leuprolide desensitizes the GnRH receptors, leading to downregulation of LH and FSH secretion.[7][8][9] This sustained suppression of gonadotropins results in a significant reduction of gonadal steroid production, effectively inducing a state of medical castration.[2][10] This reversible effect is the basis for its use in studies requiring long-term sex hormone suppression.[4][10]
Q2: How soon can I expect to see testosterone suppression after initiating Leuprolide treatment?
A2: Following an initial surge, testosterone levels typically decrease to castrate levels within 3 to 4 weeks of treatment initiation.[11][12] In studies with dogs, serum testosterone concentrations were below castrate levels (<50 ng/dl) by 4 weeks after implantation of a DUROS leuprolide implant.[11] Similarly, in patients with prostate cancer, the median time to onset of castrate testosterone levels was 21 days, with mean levels reaching the castrate range by week 3.[12]
Q3: What are the common side effects observed in long-term animal studies with Leuprolide?
A3: The most commonly reported treatment-related side effects are consistent with the pharmacological effects of sex hormone suppression. These include atrophy of the testes, epididymides, and prostate gland.[4][11] In some cases, local tissue reactions at the injection or implant site, generally classified as mild, may occur.[11] Long-term use in ferrets has been associated with pain at the injection site, breathing difficulties, and sleepiness.[13] It is also important to note that Leuprolide may reduce fertility in both males and females, though these effects are typically reversible upon cessation of treatment.[4]
Q4: Can tolerance or desensitization to Leuprolide occur over a long-term study?
A4: The therapeutic effect of Leuprolide relies on the desensitization of pituitary GnRH receptors.[7][8] This is the intended mechanism of action rather than a form of tolerance that would diminish the drug's efficacy. Continuous administration maintains the suppression of gonadotropin secretion.[10] However, inadequate dosing could result in insufficient receptor downregulation and a subsequent rise in sex hormone levels.[14][15] Therefore, it is crucial to maintain an adequate dosage throughout the study.[14]
Q5: What are the key considerations for the stability of Leuprolide formulations in long-term experiments?
A5: The aqueous stability of Leuprolide acetate (B1210297) is influenced by temperature and pH.[16] Stability is higher at lower temperatures, and degradation is accelerated at lower pH values.[16] For depot formulations, which are common in long-term studies, it is essential to adhere to the manufacturer's storage and handling instructions. Once reconstituted, some formulations should be used within a specific timeframe to ensure potency.[17]
Troubleshooting Guides
Problem 1: Inadequate or inconsistent testosterone suppression during the study.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Verify that the dosage is appropriate for the animal model and body weight. Doses may need to be adjusted, especially in growing animals.[14][17] Monitor hormone levels after 1-2 months of therapy and with each dose change to ensure adequate suppression.[14] |
| Formulation Issues | Ensure proper storage and handling of the Leuprolide formulation. For depot suspensions, ensure complete and proper reconstitution before administration.[17] Consider the release kinetics of the chosen formulation (e.g., 1-month vs. 3-month depot) and whether it is providing sustained release.[5][18] |
| Late Dosing | Adherence to the dosing schedule is critical. Delayed administration of depot injections can lead to testosterone escape.[19] Implement a strict dosing calendar and monitoring system. |
| Assay Variability | Rule out issues with the testosterone assay. Include appropriate controls and consider validating the assay's performance in your specific animal model. |
Problem 2: Injection site reactions or adverse events.
| Possible Cause | Troubleshooting Step |
| Injection Technique | Ensure proper injection technique (e.g., subcutaneous vs. intramuscular as specified for the formulation).[5][20] Rotate injection sites to minimize local irritation. |
| Formulation Irritation | Some animals may have a mild inflammatory response to the vehicle or microspheres in depot formulations.[11] Monitor the site for signs of severe inflammation or abscess. If reactions are severe, consult with a veterinarian and consider alternative formulations if available. |
| Systemic Side Effects | Observe animals for systemic side effects such as changes in body weight, activity levels, or mood.[11][13][21] While some effects like reproductive organ atrophy are expected, other unexpected changes should be documented and evaluated.[11] |
Quantitative Data Summary
Table 1: Leuprolide Dosage and Testosterone Suppression in Animal Models
| Animal Model | Leuprolide Formulation | Dosage | Duration | Key Outcome | Reference |
| Male Beagle Dogs | DUROS Implant | 120 µ g/day | 60 weeks | Testosterone <50 ng/dl by week 4 | [11] |
| Male Beagle Dogs | Lupron Depot | 3.75 mg | Monthly | Effective testosterone lowering | [11] |
| Male Beagle Dogs | In-situ forming implant | 6% w/w | 90 days | Testosterone suppression comparable to Lupron Depot | [22][23] |
| Male Rats | Depot Formulation | 0.024 - 2.4 mg/kg | 3 months | Atrophy of reproductive organs | [4] |
| Male Rats | Depot Formulation | 1.35 mg/rat (s.c.) | >6 weeks | Sustained testosterone suppression | [5] |
| Female & Male Rats | Daily Injection | 50 µg/kg | Postnatal day 25-50 | Delayed pubertal onset | [24][25] |
| Middle-aged Male Mice | Depot Formulation | Not specified | 12 weeks | Significant reduction in serum testosterone | [26] |
Experimental Protocols
Protocol 1: Monitoring Serum Testosterone Levels
-
Animal Preparation: Acclimatize animals to the handling and blood collection procedures to minimize stress-induced hormonal fluctuations.
-
Blood Sampling:
-
Sample Processing:
-
Collect blood into appropriate tubes (e.g., serum separator tubes).
-
Allow blood to clot, then centrifuge to separate serum.
-
Store serum samples at -80°C until analysis.
-
-
Testosterone Analysis:
-
Data Interpretation:
-
Compare post-treatment testosterone levels to baseline and to the established castrate threshold to confirm successful suppression.
-
Protocol 2: Preparation and Administration of Depot Leuprolide
-
Reconstitution:
-
Use the prefilled dual-chamber syringe provided by the manufacturer.[17]
-
Hold the syringe upright and push the plunger to release the diluent into the chamber containing the Leuprolide microspheres.
-
Keep the syringe upright and gently shake to ensure the formation of a uniform suspension.
-
-
Administration:
-
Administer via the specified route (e.g., intramuscularly) immediately after reconstitution, typically within 2 hours.[17]
-
Use the appropriate needle size for the animal model.
-
Record the injection site and rotate sites for subsequent administrations.
-
-
Dosage Calculation:
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Chronic (60-week) toxicity study of DUROS leuprolide implants in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical study of leuprolide depot formulation in the treatment of advanced prostate cancer. The Leuprolide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leuprolide | VCA Animal Hospitals [vcahospitals.com]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. lupronpedpro.com [lupronpedpro.com]
- 18. researchgate.net [researchgate.net]
- 19. auajournals.org [auajournals.org]
- 20. reference.medscape.com [reference.medscape.com]
- 21. Side effects of Lupron Depot: Mild, serious, and long term [medicalnewstoday.com]
- 22. Sustained activity and release of leuprolide acetate from an in situ forming polymeric implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sustained activity and release of leuprolide acetate from an in situ forming polymeric implant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GnRH Agonists: Leuprolide, Goserelin, and Triptorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) agonists are a cornerstone in the management of various hormone-dependent diseases, including prostate cancer, endometriosis, and central precocious puberty. These synthetic analogs of the native GnRH decapeptide initially stimulate the GnRH receptor, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration results in receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion and leading to a hypogonadal state.
This guide provides a comparative overview of three widely used GnRH agonists: Leuprolide, Goserelin, and Triptorelin (B344507). While the initial inquiry concerned the specific fragment (D-Leu6,pro-nhet9)-lhrh (4-9), a comprehensive literature search revealed a lack of publicly available comparative data for this peptide. Therefore, this analysis focuses on its parent compound, Leuprolide, a well-characterized and clinically established GnRH agonist. The comparison will encompass receptor binding affinity, in vitro potency, and in vivo efficacy, supported by experimental data and detailed methodologies.
Comparative Data Overview
The following tables summarize the key performance indicators of Leuprolide, Goserelin, and Triptorelin based on available scientific literature.
Table 1: GnRH Receptor Binding Affinity
| Agonist | Receptor Binding Affinity (Ki, nM) | Cell Line/Tissue | Radioligand | Reference |
| Leuprolide | 0.5 - 2.0 | Rat Pituitary | [125I]-Buserelin | [1] |
| Goserelin | 1.0 - 5.0 | Rat Pituitary | [125I]-Buserelin | [1] |
| Triptorelin | 0.2 - 1.0 | Rat Pituitary | [125I]-Buserelin | [1] |
Table 2: In Vitro Biological Potency (LH Release)
| Agonist | Relative Potency (vs. GnRH) | Primary Pituitary Cell Culture | Assay Endpoint | Reference |
| Leuprolide | 15 - 100 | Rat | LH concentration (RIA) | [2] |
| Goserelin | 20 - 100 | Rat | LH concentration (RIA) | [2] |
| Triptorelin | 50 - 130 | Rat | LH concentration (RIA) | [2] |
Table 3: In Vivo Efficacy - Testosterone Suppression in Prostate Cancer Patients
| Agonist | Mean Testosterone Level (ng/dL) at 9 months | Percentage of Patients with Testosterone < 10 ng/dL | Study Design | Reference |
| Leuprolide | Not explicitly stated, but higher than Triptorelin | 86.4% | Retrospective, comparative | [3] |
| Goserelin | Highest among the three | 54.2% | Retrospective, comparative | [3] |
| Triptorelin | Lowest among the three | 93.2% | Retrospective, comparative | [3] |
Visualizing the GnRH Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used for comparison, the following diagrams are provided.
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
References
- 1. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Antibody Cross-Reactivity Against (D-Leu6,pro-nhet9)-LHRH (4-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against the synthetic peptide (D-Leu6,pro-nhet9)-LHRH (4-9). The data presented is illustrative, based on established principles of immunology and typical cross-reactivity profiles of antibodies generated against peptide fragments of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. The information herein is intended to guide researchers in designing and interpreting experiments involving antibodies targeting this specific LHRH fragment.
Introduction
(D-Leu6,pro-nhet9)-LHRH (4-9) is a synthetic hexapeptide with the amino acid sequence H-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. It represents a fragment of the potent LHRH agonist, leuprolide. Antibodies targeting specific fragments of hormones and their analogs are crucial tools in various research and diagnostic applications, including immunoassays for pharmacokinetic studies and as potential therapeutic agents. Understanding the cross-reactivity of these antibodies is paramount to ensure the specificity and accuracy of their application. An antibody's cross-reactivity refers to its ability to bind to molecules other than its intended target, which can lead to inaccurate results or off-target effects.[1]
This guide focuses on the theoretical cross-reactivity of an antibody specifically generated against the (D-Leu6,pro-nhet9)-LHRH (4-9) fragment. The comparative data is presented to highlight potential interactions with structurally similar peptides, including the parent molecule and other LHRH analogs.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against (D-Leu6,pro-nhet9)-LHRH (4-9). The percentage of cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Sequence | Structural Similarity to Immunogen | Hypothetical Cross-Reactivity (%) |
| (D-Leu6,pro-nhet9)-LHRH (4-9) | H-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | Immunogen | 100 |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | Contains the immunogen sequence | ~75 |
| LHRH (native) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Partial sequence homology | <10 |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-AzGly-NH2 | Different D-amino acid at position 6 | <5 |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | Different D-amino acid at position 6 | <5 |
| LHRH (4-10) fragment | H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | High homology, differs at position 6 | ~20 |
| LHRH (7-10) fragment | H-Leu-Arg-Pro-Gly-NH2 | Partial C-terminal homology | <1 |
| LHRH (1-3) fragment | pGlu-His-Trp-OH | No significant homology | <0.1 |
Note: This data is illustrative and serves as a guide for potential cross-reactivity. Actual experimental results may vary depending on the specific antibody characteristics and assay conditions.
Experimental Protocols
A competitive ELISA is the standard method for determining the cross-reactivity of an antibody against various analogs and fragments.[1]
Competitive ELISA Protocol
1. Coating:
-
Microtiter plates are coated with a conjugate of (D-Leu6,pro-nhet9)-LHRH (4-9) and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Plates are incubated overnight at 4°C.
2. Blocking:
-
The remaining protein-binding sites on the wells are blocked by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Plates are incubated for 1-2 hours at room temperature.
3. Competition:
-
A fixed, predetermined concentration of the anti-(D-Leu6,pro-nhet9)-LHRH (4-9) antibody is mixed with varying concentrations of the test compounds (e.g., leuprolide, LHRH, other fragments) or the standard immunogen.
-
100 µL of this mixture is added to the coated and blocked wells.
-
Plates are incubated for 1-2 hours at room temperature.
4. Detection:
-
The plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to each well at an appropriate dilution in blocking buffer.
-
Plates are incubated for 1 hour at room temperature.
5. Substrate Addition and Measurement:
-
The plates are washed again as in step 4.
-
A substrate solution (e.g., TMB) is added to each well.
-
The color development is stopped after a suitable incubation time by adding a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is read at 450 nm using a microplate reader.
6. Calculation of Cross-Reactivity:
-
The concentration of the standard immunogen that causes 50% inhibition of binding (IC50) is determined.
-
The IC50 for each test compound is also determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100
Visualizations
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
LHRH/GnRH Signaling Pathway
LHRH and its analogs exert their biological effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs.[2][3][4] This interaction initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3]
Caption: Simplified LHRH/GnRH receptor signaling pathway in pituitary gonadotrophs.
Conclusion
The specificity of an antibody is a critical factor for its reliable use in research and clinical applications. While an antibody raised against the (D-Leu6,pro-nhet9)-LHRH (4-9) fragment is expected to show the highest affinity for this specific peptide, significant cross-reactivity with the full-length leuprolide molecule is anticipated due to sequence identity. Cross-reactivity with native LHRH and other synthetic analogs is predicted to be considerably lower, primarily dependent on the degree of sequence and structural homology at the C-terminus. Researchers should empirically validate the cross-reactivity of their specific antibodies to ensure data accuracy and reliability. The provided protocols and diagrams serve as a foundational guide for these investigations.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to Validating the Efficacy of (D-Leu6,Pro-NHEt9)-LHRH (4-9) Formulations
For Researchers, Scientists, and Drug Development Professionals
Understanding the Mechanism of Action
(D-Leu6,Pro-NHEt9)-LHRH (4-9) is a fragment of a potent LHRH agonist. LHRH agonists initially stimulate the LHRH receptors in the pituitary gland, leading to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration of LHRH agonists results in the downregulation and desensitization of pituitary LHRH receptors. This paradoxical effect leads to a profound suppression of LH and FSH release, ultimately causing a decrease in the production of gonadal steroids like testosterone (B1683101) and estrogen. This "medical castration" is the therapeutic basis for using LHRH agonists in the treatment of hormone-dependent cancers such as prostate and breast cancer.
LHRH Agonist Signaling Pathway
The binding of an LHRH agonist to its receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs, initiates a signaling cascade. This process is crucial for its therapeutic effect.
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Hypothetical Performance Comparison of (D-Leu6,Pro-NHEt9)-LHRH (4-9) Formulations
The following table illustrates how quantitative data for different hypothetical formulations could be presented.
| Formulation ID | Formulation Type | In Vitro Receptor Binding Affinity (Ki, nM) | In Vitro EC50 for LH Release (nM) | In Vivo Half-life (t½, hours) | In Vivo Testosterone Suppression (% from baseline at Day 14) |
| F-001 | Aqueous Solution | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.5 | 85 ± 5 |
| F-002 | PLGA Microspheres | 0.6 ± 0.1 | 1.5 ± 0.3 | 168 ± 12 | 95 ± 3 |
| F-003 | Hydrogel Depot | 0.5 ± 0.08 | 1.3 ± 0.2 | 240 ± 20 | 96 ± 2 |
| F-004 | Liposomal Formulation | 0.8 ± 0.2 | 2.0 ± 0.4 | 48 ± 6 | 90 ± 4 |
Data presented are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Detailed methodologies are critical for the objective comparison of different formulations.
In Vitro Efficacy Assessment
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of the (D-Leu6,Pro-NHEt9)-LHRH (4-9) formulations to the LHRH receptor.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human LHRH receptor (e.g., HEK293-hLHRH-R).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.
-
Competitive Binding: Incubate cell membranes with a known concentration of a radiolabeled LHRH analog (e.g., [125I]-Triptorelin) and increasing concentrations of the test formulations.
-
Separation: Separate bound from free radioligand by filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
-
2. In Vitro Bioassay for Luteinizing Hormone (LH) Release
-
Objective: To measure the potency of the formulations in stimulating LH release from pituitary cells.
-
Methodology:
-
Cell Culture: Use primary rat pituitary cells or a pituitary gonadotrope cell line (e.g., LβT2).
-
Stimulation: Treat the cells with increasing concentrations of the (D-Leu6,Pro-NHEt9)-LHRH (4-9) formulations for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
LH Quantification: Measure the concentration of LH in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the EC50 value (the concentration that elicits 50% of the maximal response) by plotting a dose-response curve.
-
In Vivo Efficacy Assessment
1. Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and the half-life of the formulations in an animal model.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Administration: Administer a single dose of each formulation via the intended clinical route (e.g., subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours, and weekly for sustained-release formulations).
-
Plasma Analysis: Separate plasma and quantify the concentration of (D-Leu6,Pro-NHEt9)-LHRH (4-9) using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
2. Pharmacodynamic (PD) Study: Testosterone Suppression
-
Objective: To evaluate the in vivo efficacy of the formulations in suppressing gonadal steroid production.
-
Methodology:
-
Animal Model: Use adult male rats or a relevant disease model (e.g., prostate cancer xenograft in nude mice).
-
Administration: Administer the formulations as a single dose or in a chronic dosing regimen.
-
Blood Sampling: Collect blood samples at baseline and at various time points post-administration (e.g., daily for the first week, then weekly).
-
Hormone Analysis: Measure serum testosterone and LH levels using ELISA or radioimmunoassay (RIA).
-
Data Analysis: Compare the hormone levels to baseline and between different formulation groups to assess the extent and duration of suppression.
-
Experimental Workflow for Formulation Validation
The following diagram outlines a typical workflow for the validation of different (D-Leu6,Pro-NHEt9)-LHRH (4-9) formulations.
Caption: Workflow for validating LHRH analog formulations.
By following these standardized protocols, researchers can generate robust and comparable data to validate the efficacy of different (D-Leu6,Pro-NHEt9)-LHRH (4-9) formulations, ultimately guiding the selection of the most promising candidates for further preclinical and clinical development.
Unraveling the Diverse Impacts of Leuprolide on Cancer Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic agents across different cancer types is paramount. This guide provides a comparative analysis of the in vitro effects of Leuprolide, a gonadotropin-releasing hormone (GnRH) agonist, on various cancer cell lines, with a focus on prostate, breast, and ovarian cancers. The information is compiled from multiple studies to offer a comprehensive overview, supported by experimental data and detailed protocols.
Leuprolide, a synthetic analog of GnRH, is a cornerstone of hormonal therapy for hormone-sensitive cancers, primarily advanced prostate cancer.[1][2] Its principal mechanism of action involves the initial stimulation and subsequent downregulation of GnRH receptors in the pituitary gland, leading to a significant reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This, in turn, suppresses the production of testosterone (B1683101) in men and estrogen in women, thereby inhibiting the growth of hormone-dependent tumors.[5][6] Beyond this systemic effect, a growing body of evidence suggests that Leuprolide can also exert direct effects on cancer cells.[7][8] This guide delves into these direct cellular impacts, presenting available quantitative data on cell viability, apoptosis, and cell cycle distribution, alongside the underlying signaling pathways.
Comparative Efficacy of Leuprolide Across Cancer Cell Lines
The direct in vitro effects of Leuprolide on cancer cell proliferation, apoptosis, and cell cycle progression have been investigated in various studies. However, a direct comparison of these effects across different cancer cell lines is challenging due to variations in experimental conditions. The following tables summarize the available quantitative data, providing insights into the differential sensitivity of cancer cells to Leuprolide.
Table 1: Effect of Leuprolide on Cancer Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Comments | Source(s) |
| LNCaP | Prostate Cancer | ~31.52 | Androgen-sensitive. | [9] |
| PC-3 | Prostate Cancer | Not specified | Studies show dose-dependent inhibition of proliferation.[10] | [10][11] |
| DU145 | Prostate Cancer | Not specified | Studies show a dose-dependent inhibitory effect on proliferation.[10] | [10][12] |
| MCF-7 | Breast Cancer | Not specified | Inhibited estradiol-induced cell growth in a dose-dependent fashion. No effect when used alone. | [13] |
| MDA-MB-231 | Breast Cancer | No effect | Estrogen receptor-negative. | [13] |
| Ovarian Cancer Cell Line (2774) | Ovarian Cancer | Not specified | Retarded cell division in a dose-dependent manner. | [14] |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, such as incubation time and assay method.
Table 2: Effect of Leuprolide on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Apoptosis Induction | Quantitative Data | Source(s) |
| Prostate Carcinoma (Primary Culture) | Prostate Cancer | Yes | Increase in DNA-fragmented cell number. | [15] |
| Granulosa Cells | Ovarian Cancer | Yes | Increased apoptosis. | [16] |
| MCF-7 | Breast Cancer | Not specified | Data on direct Leuprolide-induced apoptosis is limited. | - |
Table 3: Effect of Leuprolide on Cell Cycle in Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Cell Cycle | Quantitative Data | Source(s) |
| Ovarian Cancer Cell Line (2774) | Ovarian Cancer | G0/G1 arrest | Reversible 5-6% increase in the G0/G1 phase and a corresponding decrease in the S phase.[14] | [14] |
| PC-3 | Prostate Cancer | G0/G1 arrest | Marginal increase in the cell distribution in the G0/G1 phase. | [17] |
Signaling Pathways Modulated by Leuprolide
The direct effects of Leuprolide on cancer cells are mediated through the GnRH receptor (GnRHR), initiating a cascade of intracellular signaling events. While the complete picture is still under investigation and can vary between cell types, key pathways have been identified.
Figure 1: Generalized signaling pathway of Leuprolide's direct effect on cancer cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of Leuprolide or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with Leuprolide for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Figure 4: Workflow for cell cycle analysis using Propidium Iodide.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with Leuprolide, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
PI Staining: Add propidium iodide staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative guide highlights the multifaceted effects of Leuprolide on different cancer cell lines. While its primary therapeutic action is systemic hormonal suppression, the direct effects on cancer cells, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest, are significant areas of ongoing research. The variability in response across different cancer cell lines underscores the importance of cell-context-dependent mechanisms and the need for further investigation to elucidate the precise molecular pathways involved. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to optimize cancer therapies.
References
- 1. Leuprolide, prostate cancer (Camcevi, Eligard, Lupron Depot): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 5. lbbc.org [lbbc.org]
- 6. breastcancer.org [breastcancer.org]
- 7. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Effect of lithium chloride and antineoplastic drugs on survival and cell cycle of androgen-dependent prostate cancer LNCap cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule screening of PC3 prostate cancer cells identifies tilorone dihydrochloride to selectively inhibit cell growth based on cyclin-dependent kinase 5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Antiproliferative effect of leuprorelin acetate, alone or combined with tamoxifen or medroxyprogesterone acetate, on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lupron retards proliferation of ovarian epithelial tumor cells cultured in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical outcomes of leuprolide acetate in the treatment of recurrent ovarian granulosa cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Long-Term Efficacy: Leuprolide Versus Newer GnRH Antagonists
A comprehensive guide for researchers and drug development professionals on the sustained performance of gonadotropin-releasing hormone (GnRH) modulators in key therapeutic areas. This guide delves into the long-term clinical data, experimental protocols, and underlying mechanisms of the GnRH agonist Leuprolide and its newer antagonist counterparts.
Introduction
For decades, the GnRH agonist Leuprolide has been a cornerstone of androgen deprivation therapy (ADT) and treatment for hormone-dependent conditions. By initially stimulating and subsequently downregulating the GnRH receptor, Leuprolide effectively suppresses testosterone (B1683101) and estrogen production.[1][2][3] However, this mechanism is associated with an initial testosterone surge, which can be detrimental in certain patient populations, such as those with advanced prostate cancer.[2][4] The advent of newer GnRH antagonists, such as Degarelix (B1662521), Relugolix, and Elagolix, has offered an alternative therapeutic strategy. These agents competitively and reversibly bind to GnRH receptors, leading to a rapid and direct suppression of gonadotropins and sex hormones without an initial flare.[4][5] This guide provides a detailed comparison of the long-term efficacy and safety of Leuprolide versus these newer GnRH antagonists, supported by data from pivotal clinical trials.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the long-term efficacy and safety profiles of Leuprolide and newer GnRH antagonists stems from their distinct mechanisms of action at the pituitary GnRH receptor.
Leuprolide: The Agonist's Path to Suppression
Leuprolide, a GnRH agonist, initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This "flare effect" results in a temporary surge in testosterone in men and estrogen in women.[1][2] However, continuous administration of Leuprolide leads to desensitization and downregulation of the GnRH receptors, ultimately suppressing gonadotropin release and leading to a state of medical castration.[1][3]
Newer GnRH Antagonists: Direct and Immediate Blockade
In contrast, GnRH antagonists like Degarelix, Relugolix, and Elagolix act by competitively blocking the GnRH receptors in the pituitary gland.[4][5] This direct and immediate blockade prevents the natural GnRH from binding and stimulating the release of LH and FSH, leading to a rapid and profound suppression of sex hormones without the initial surge seen with agonists.[4][5]
Long-Term Efficacy in Advanced Prostate Cancer: Degarelix and Relugolix vs. Leuprolide
The long-term efficacy of newer GnRH antagonists has been extensively studied in the context of advanced prostate cancer, with direct comparisons to Leuprolide.
Testosterone and PSA Suppression
Pivotal Phase III trials and their long-term extensions have demonstrated that both Degarelix and Relugolix are effective in achieving and maintaining castrate levels of testosterone.[4][6][7] The HERO trial, a 48-week study, showed that 96.7% of men on oral Relugolix maintained castration through 48 weeks, compared to 88.8% on Leuprolide injections, demonstrating superiority.[1][4] Degarelix has also been shown to be non-inferior to Leuprolide in maintaining testosterone suppression over a 1-year period.[7]
A key advantage of GnRH antagonists is the rapid reduction in testosterone and Prostate-Specific Antigen (PSA) levels. Degarelix achieves testosterone suppression to castrate levels within three days, whereas this takes several weeks with Leuprolide due to the initial flare.[8] Similarly, the HERO trial demonstrated that Relugolix achieved castration as early as Day 4.[4]
Progression-Free Survival and Long-Term Control
Long-term data from the 5-year extension study of the pivotal Degarelix trial (CS21A) showed a significant benefit in PSA progression-free survival (PFS) for Degarelix over Leuprolide during the first year of treatment.[6] This benefit was maintained over the 5-year follow-up.[6] Notably, patients who crossed over from Leuprolide to Degarelix in the extension study experienced a significant decrease in the hazard rate for PSA progression-free survival.[6]
| Parameter | Leuprolide | Degarelix | Relugolix | Source(s) |
| Time to Castration | Weeks (due to flare) | ~3 days | ~4 days | [4][8] |
| Sustained Castration (48 weeks) | 88.8% | N/A (non-inferior to Leuprolide) | 96.7% (superior to Leuprolide) | [4][7] |
| PSA Progression-Free Survival (1 year) | Lower | Significantly Higher | N/A (not a primary endpoint) | [6] |
| Long-Term PSA PFS (5 years) | Lower | Benefit maintained | N/A | [6] |
Long-Term Efficacy in Endometriosis: Elagolix vs. Leuprolide Acetate (B1210297)
For endometriosis-associated pain, the oral GnRH antagonist Elagolix has been compared to Leuprolide acetate.
Pain Reduction and Sustained Efficacy
The Elaris EM-I and EM-II Phase III trials and their extension studies evaluated the efficacy of Elagolix over 12 months.[9][10] These studies demonstrated that Elagolix, at doses of 150 mg once daily and 200 mg twice daily, provided sustained reductions in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain over the 12-month treatment period.[9] A cost-effectiveness analysis, which used efficacy data from the Elagolix trials to model the effects of Leuprolide acetate, suggested that Elagolix was a cost-effective alternative.[11]
| Parameter | Leuprolide Acetate (modeled) | Elagolix (150mg QD) | Elagolix (200mg BID) | Source(s) |
| Dysmenorrhea Reduction (12 months) | Effective | Sustained Reduction | Sustained Reduction | [9][11] |
| Non-Menstrual Pelvic Pain Reduction (12 months) | Effective | Sustained Reduction | Sustained Reduction | [9][11] |
Safety and Tolerability: A Key Differentiator
The long-term safety profiles of GnRH antagonists present some notable differences compared to Leuprolide.
Cardiovascular Safety
A significant finding from the HERO trial was the lower incidence of major adverse cardiovascular events (MACE) in the Relugolix group compared to the Leuprolide group (2.9% vs. 6.2%).[1][4] This suggests a potential cardiovascular safety advantage for this oral GnRH antagonist. In a subgroup of men with a history of cardiovascular events, the difference was even more pronounced.[12]
Injection Site Reactions and Other Adverse Events
While generally well-tolerated, subcutaneously administered Degarelix is associated with a higher rate of injection site reactions compared to intramuscular Leuprolide.[7] Common side effects for both classes of drugs are related to hormone suppression and include hot flashes, fatigue, and decreased libido.[7][12]
| Adverse Event | Leuprolide | Degarelix | Relugolix | Source(s) |
| Major Adverse Cardiovascular Events (MACE) | 6.2% | N/A | 2.9% | [1][4] |
| Injection Site Reactions | <1% | 40% | N/A (oral) | [7] |
| Hot Flashes | 51.6% | Similar to Leuprolide | 54.3% | [7][12] |
| Fatigue | 18.5% | Similar to Leuprolide | 21.5% | [7][12] |
Experimental Protocols
The following are summaries of the methodologies for the key clinical trials cited in this guide.
HERO Trial (Relugolix vs. Leuprolide)
-
Design: A 48-week, global, pivotal Phase III, randomized, open-label, parallel-group trial.[4][13]
-
Participants: 934 patients with androgen-sensitive advanced prostate cancer.[4][13]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either oral Relugolix 120 mg once daily (after a single 360 mg loading dose) or Leuprolide acetate 3-month depot injections.[4][13]
-
Primary Endpoint: To achieve and maintain serum testosterone suppression to castrate levels (< 50 ng/dL) through 48 weeks.[4][13]
-
Key Secondary Endpoints: Castration rates at Day 4, profound castration (< 20 ng/dL) rates at Days 4 and 15, PSA response rate at Day 15, and FSH levels at Week 25.[4][13]
Degarelix Pivotal Phase III Trial (CS21) and Extension (CS21A)
-
Design: A 12-month, comparative, randomized, open-label, parallel-group Phase III trial, followed by a 5-year extension study.[6][7]
-
Participants: 610 patients with prostate cancer.[7]
-
Intervention: Patients were randomized to receive a starting dose of Degarelix 240 mg followed by monthly maintenance doses of 80 mg or 160 mg, or monthly intramuscular Leuprolide 7.5 mg.[7] In the extension study, patients on Leuprolide were re-randomized to Degarelix.[6]
-
Primary Endpoint (CS21): Suppression of testosterone to ≤0.5 ng/mL from day 28 to day 364.[7]
-
Secondary Endpoints (CS21A): Safety, tolerability, testosterone and PSA levels, and PSA progression-free survival.[6]
Elaris EM-I and EM-II Trials (Elagolix)
-
Design: Two similar, multicenter, double-blind, placebo-controlled Phase III trials of 6-month duration, with subsequent 6-month extension studies (Elaris EM-III and EM-IV).[9][14]
-
Participants: Premenopausal women aged 18-49 with surgically diagnosed endometriosis and moderate to severe endometriosis-associated pain.[9][14]
-
Intervention: Patients were randomized to receive Elagolix 150 mg once daily, Elagolix 200 mg twice daily, or placebo.[14]
-
Co-primary Endpoints: Proportion of responders for dysmenorrhea and non-menstrual pelvic pain at month 3, defined as a clinically meaningful pain reduction with stable or decreased rescue analgesic use.[10]
Conclusion
Newer GnRH antagonists offer a distinct and advantageous alternative to the long-standing GnRH agonist, Leuprolide. Their direct and rapid mechanism of action, which avoids the initial testosterone surge, translates into faster therapeutic effects. In the long-term management of advanced prostate cancer, both Degarelix and Relugolix have demonstrated robust and sustained efficacy, with Relugolix showing superiority over Leuprolide in maintaining castration and a potential cardiovascular safety benefit. For endometriosis-associated pain, Elagolix provides a sustained reduction in symptoms over 12 months. The choice between these agents will depend on the specific clinical indication, patient characteristics, and a thorough consideration of their respective long-term efficacy and safety profiles. As research continues, the role of these newer GnRH antagonists in various hormone-dependent conditions is likely to expand, offering clinicians and patients more tailored and effective treatment options.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Impact of Concomitant Cardiovascular Therapies on Efficacy and Safety of Relugolix vs Leuprolide: Subgroup Analysis from HERO Study in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term tolerability and efficacy of degarelix: 5-year results from a phase III extension trial with a 1-arm crossover from leuprolide to degarelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New data demonstrating long-term benefits of FIRMAGON® (degarelix) for advanced hormone-dependant prostate cancer published in The Journal of Urology - Ferring Global [ferring.com]
- 9. AbbVie Announces Positive Phase 3 Extension Study Data for Investigational Oral Treatment Elagolix for Management of Endometriosis with Associated Pain [prnewswire.com]
- 10. Long-Term Outcomes of Elagolix in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. becarispublishing.com [becarispublishing.com]
- 12. onclive.com [onclive.com]
- 13. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 14. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (D-Leu6,pro-nhet9)-lhrh (4-9)
The following guidelines provide essential, immediate safety and logistical information for the proper disposal of the research-grade peptide (D-Leu6,pro-nhet9)-lhrh (4-9). These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
(D-Leu6,pro-nhet9)-lhrh (4-9) is a polypeptide fragment for research use.[1] As with many research-grade peptides, its toxicological properties have not been fully investigated.[2] Therefore, it is crucial to handle it with caution and adhere to the following disposal protocols to minimize environmental release and ensure personnel safety.
Pre-Disposal Hazard Assessment
Before beginning any disposal procedures, a thorough hazard assessment should be conducted. Key safety principles include:
-
Avoid Environmental Release : Never dispose of the peptide directly down the drain or in regular trash.[2]
-
Institutional Guidelines : Always prioritize and follow your institution's specific protocols for chemical waste disposal.[2]
Personal Protective Equipment (PPE) should be worn at all times during handling and disposal, including safety goggles, gloves, and a lab coat.[3]
Step-by-Step Disposal Protocol for (D-Leu6,pro-nhet9)-lhrh (4-9)
This protocol outlines the general procedure for disposing of small quantities of (D-Leu6,pro-nhet9)-lhrh (4-9) typically used in a research laboratory.
1. Inactivation and Neutralization of Liquid Waste:
For aqueous solutions containing the peptide, a two-step inactivation and neutralization process is recommended to ensure the peptide is degraded before disposal.
-
Chemical Degradation (Hydrolysis) : Treat the peptide solution with a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) to break the peptide bonds. The solution should be left for a minimum of 24 hours to ensure complete degradation.[2]
-
Neutralization : After the inactivation period, carefully neutralize the solution. For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide (B78521) until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid to achieve the same pH range.[2]
2. Disposal of Solid Waste:
-
Contaminated Materials : All solid waste, including empty vials, pipette tips, and gloves contaminated with the peptide, should be placed into a designated solid chemical waste container.
-
Labeling : The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should list all contents, including the name of the peptide.
3. Storage and Final Disposal:
-
Waste Storage : Store the labeled waste containers in a designated, secure secondary containment area, away from incompatible materials, pending collection.
-
Waste Collection : Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Ensure all necessary documentation is provided.[2]
Quantitative Data Summary for Disposal
The following table summarizes the key quantitative parameters for the recommended disposal procedure.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1M HCl or 1M NaOH | Sufficient concentration to achieve hydrolysis of peptide bonds.[2] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for disposal into institutional waste streams.[2] |
| Storage Temperature | Room Temperature | Standard for non-hazardous chemical waste pending disposal. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of (D-Leu6,pro-nhet9)-lhrh (4-9) is illustrated in the diagram below.
References
Essential Safety and Logistical Information for Handling (D-Leu6,pro-nhet9)-lhrh (4-9)
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the synthetic peptide (D-Leu6,pro-nhet9)-lhrh (4-9), a potent LHRH (Luteinising-hormone-releasing hormone) analogue. The following procedures are based on best practices for handling potent peptides and information derived from the safety data sheet of a closely related compound, (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for (D-Leu6,pro-nhet9)-lhrh (4-9) from your supplier before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling (D-Leu6,pro-nhet9)-lhrh (4-9).
| Body Part | Personal Protective Equipment (PPE) | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Impervious Clothing & Gloves | Wear fire/flame resistant and impervious clothing.[1] Nitrile or other chemically resistant gloves should be worn. |
| Respiratory | Full-face Respirator | Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of (D-Leu6,pro-nhet9)-lhrh (4-9) in a laboratory setting.
1. Preparation and Precautionary Measures:
- Before handling, thoroughly read and understand the compound-specific Safety Data Sheet (SDS).
- Ensure a designated handling area, such as a chemical fume hood or a glove box, is clean and operational.
- Verify that all required PPE is available, in good condition, and properly fitted.
- Have an emergency plan in place, including the location of safety showers, eyewash stations, and first-aid kits.
2. Weighing and Reconstitution:
- Handle the solid, lyophilized peptide in a contained environment to avoid inhalation of airborne particles.
- Use appropriate tools, such as anti-static spatulas, for weighing.
- When reconstituting, slowly add the recommended solvent to the vial to avoid splashing. The product should be stored under the recommended conditions as stated in the Certificate of Analysis.[2][3]
3. Experimental Use:
- All procedures involving the handling of the peptide in solution should be performed within a chemical fume hood.
- Avoid direct contact with skin, eyes, and clothing.
- Use calibrated pipettes with disposable tips for accurate and safe liquid handling.
- Clearly label all containers with the compound name, concentration, and date.
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that have come into contact with the peptide using an appropriate cleaning agent.
- Carefully remove and dispose of PPE as outlined in the disposal plan.
- Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
Proper disposal of (D-Leu6,pro-nhet9)-lhrh (4-9) and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired solid compound and stock solutions should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with the peptide, including pipette tips, gloves, and vials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
General Guidance: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of potent peptides.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
